3-Acetylpyridine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6(9)7-3-2-4-8-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGYGNROSJDEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044421 | |
| Record name | 3-Acetylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to yellow liquid; Sweet, nutty, popcorn-like aroma | |
| Record name | 3-Acetylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Acetylpyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1315/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
228.00 to 230.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Acetylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in acids,alcohol, ether, and water, Soluble (in ethanol) | |
| Record name | 3-Acetylpyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1315/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.103-1.112 | |
| Record name | 3-Acetylpyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1315/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
350-03-8 | |
| Record name | 3-Acetylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl pyridyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-ACETYLPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(3-pyridinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Acetylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-pyridyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ACETYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00QT8FX306 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Acetylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
13.5 °C | |
| Record name | 3-Acetylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
3-Acetylpyridine chemical structure and IUPAC nomenclature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Acetylpyridine, a key organic compound with applications in the pharmaceutical and flavor industries. This document details its chemical structure, nomenclature, physicochemical properties, and synthesis methodologies.
Chemical Structure and IUPAC Nomenclature
This compound is an aromatic ketone consisting of a pyridine (B92270) ring substituted at the 3-position with an acetyl group.[1] Its chemical formula is C7H7NO.[2]
The standard IUPAC name for this compound is 1-(pyridin-3-yl)ethanone .[2] It is also known by several synonyms, including methyl 3-pyridyl ketone and 3-acetopyridine.[2][3]
Below is a diagram illustrating the logical structure of this compound's nomenclature.
Caption: Logical relationship of this compound nomenclature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C7H7NO | [2][4] |
| Molecular Weight | 121.14 g/mol | [2][4] |
| Appearance | Clear colorless to yellow liquid | [1][3] |
| Odor | Sweet, nutty, popcorn-like | [3] |
| Melting Point | 11-13 °C | [3][4] |
| Boiling Point | 220 °C | [3][4] |
| Density | 1.102 g/mL at 25 °C | [3][4] |
| Refractive Index | 1.534 at 20 °C | [3][4] |
| pKa | 3.256 | [3] |
| LogP | 0.34 - 0.43 | [2][3] |
| Water Solubility | Soluble in hot water | [3] |
| CAS Number | 350-03-8 | [1][2] |
Experimental Protocols
Several methods for the synthesis of this compound have been reported. Below are detailed protocols for some of these synthetic routes.
Synthesis from Ethyl Nicotinate (B505614) and Ethyl Acetate (B1210297)
This method involves the reaction of ethyl nicotinate with ethyl acetate in the presence of a base, followed by hydrolysis.
Experimental Protocol:
-
Combine 17.5 g of sodium metal, 115 g of ethyl nicotinate, and 170 ml of anhydrous ethyl acetate.
-
Heat the mixture to reflux and allow it to react for 5 hours.
-
Cool the reaction mixture and adjust the pH to 6-7 with 50% acetic acid.
-
Separate the oily layer and add 650 ml of 20% sulfuric acid.
-
Reflux the mixture for 2 hours.
-
Cool the solution and adjust the pH to 7-8 with 30% sodium hydroxide.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Remove the solvent by evaporation under reduced pressure.
-
Collect the fractions at 86°C-88°C/10mmHg to obtain this compound as a colorless liquid.[5]
The following diagram illustrates the workflow for this synthesis method.
Caption: Workflow for the synthesis of this compound.
Synthesis from Methyl Nicotinate and Acetic Acid
This method describes a gas-phase reaction over a catalyst.
Experimental Protocol:
-
Prepare a catalyst containing 2% by weight of sodium oxide on an anatase (TiO2) carrier.
-
Evaporate a mixture of 22 g/h of methyl nicotinate, 57 g/h of acetic acid, and 20 g/h of water.
-
Pass the evaporated mixture, along with 10 L/h of nitrogen, over 100 ml of the catalyst at 400°C.
-
Cool the reaction gases and collect them in a receiver.
-
Analyze the organic phase of the resulting two-phase mixture by gas chromatography.[6]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.[7]
-
¹³C NMR: The carbon-13 NMR spectrum shows the different carbon environments in the molecule.[8]
-
IR Spectroscopy: The infrared spectrum reveals the functional groups present, notably the carbonyl group of the ketone.[9]
-
Mass Spectrometry: Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[10]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 350-03-8 [chemicalbook.com]
- 4. This compound 98 350-03-8 [sigmaaldrich.com]
- 5. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. This compound(350-03-8) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound(350-03-8) IR Spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
3-Acetylpyridine physical and chemical properties
An In-depth Technical Guide to 3-Acetylpyridine: Physicochemical Properties and Experimental Methodologies
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 350-03-8 , is an aromatic organic compound consisting of a pyridine (B92270) ring substituted at the 3-position with an acetyl group.[1] It is also known by its IUPAC name, 1-(pyridin-3-yl)ethanone.[2] This compound is a versatile intermediate in the chemical and pharmaceutical industries, notably serving as a key precursor in the synthesis of risedronate sodium, a drug used to treat osteoporosis.[3][4][5]
At room temperature, this compound typically presents as a clear, colorless to yellow liquid or a low-melting solid.[6][7][8] It possesses a characteristic sweet, nutty, and popcorn-like aroma, which has led to its use as a flavoring agent in food products such as baked goods, desserts, and beverages.[2][3][9] The compound is found naturally in roasted filberts, coffee, and wheaten bread.[3] This guide provides a detailed overview of its core physical and chemical properties, experimental protocols for its characterization, and relevant safety information for researchers and drug development professionals.
Physical and Chemical Properties
The physicochemical properties of this compound are summarized in the tables below. This data is essential for its application in synthesis, formulation, and quality control.
Physical Properties
The fundamental physical constants and characteristics of this compound are presented here. The compound's low melting point means it is often handled as a liquid in laboratory settings.
| Property | Value | Source(s) |
| Appearance | Clear colorless to pale yellow liquid or solid.[2][6][9][10] | [2][6][9][10] |
| Odor | Sweet, nutty, popcorn-like aroma.[2][3] | [2][3] |
| Melting Point | 11–13.5 °C | [2][7][8][10] |
| Boiling Point | 220–230 °C (at 760 mm Hg) | [2][7][8][10] |
| Density | 1.102–1.11 g/cm³ (at 20-25 °C) | [3][8][10] |
| Refractive Index | n20/D 1.530–1.540 | [3][8][9] |
| Vapor Pressure | 0.3 Pa (0.003 mbar) at 20 °C | [3][7][10] |
Chemical and Spectroscopic Identifiers
This table provides key chemical identifiers and properties that define the structure and electronic nature of the molecule.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO | [1][5][8] |
| Molecular Weight | 121.14 g/mol | [2][5][8] |
| IUPAC Name | 1-pyridin-3-ylethanone | [1][2] |
| SMILES | CC(=O)C1=CN=CC=C1 | [2][8] |
| InChIKey | WEGYGNROSJDEIW-UHFFFAOYSA-N | [1][2] |
| pKa | 3.256 (at 25 °C) | [1][3][7] |
| LogP | 0.43 | [2] |
| Mass Spec (GC-MS) | Major m/z peaks: 106, 78, 121, 51 | [2] |
| ¹H & ¹³C NMR | Spectra available in various databases.[2][11][12] | [2][11][12] |
Solubility Profile
This compound's solubility is dictated by its polar pyridine ring and carbonyl group.
| Solvent | Solubility | Source(s) |
| Water | Soluble, particularly in hot water.[1][2][6][7] | [1][2][6][7] |
| Acids | Soluble | [2] |
| Ethanol | Soluble | [1][2] |
| Ether | Soluble | [1][2] |
| Methanol | Slightly Soluble | [13] |
| Chloroform | Slightly Soluble | [13] |
Safety and Handling
Proper handling is crucial due to the compound's toxicity profile.
| Property | Value | Source(s) |
| Flash Point | 104 °C (219 °F) - closed cup | [8][10] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation) | [8] |
| Storage | Store locked up in a cool, dry, well-ventilated place under an inert atmosphere.[1][7][13][14] | [1][7][13][14] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong reducing agents.[10][14] | [10][14] |
| Stability | Stable under recommended storage conditions.[14] Vapors may form explosive mixtures with air upon intense heating.[10][15] | [10][14][15] |
Experimental Protocols
Detailed methodologies are critical for the accurate characterization and synthesis of this compound.
Synthesis via Catalytic Conversion
One established industrial method for synthesizing this compound involves the catalytic reaction of a nicotinic acid ester with acetic acid.[16]
Objective: To synthesize this compound from methyl nicotinate (B505614) and acetic acid.
Materials:
-
Methyl nicotinate
-
Acetic acid
-
Water
-
Catalyst: 2% sodium oxide (Na₂O) on a titanium dioxide (TiO₂) support.[16][17]
-
Nitrogen gas (for inert atmosphere)
-
Tubular reactor system with heating, evaporator, and condenser.
-
Gas Chromatography (GC) system for analysis.
Procedure:
-
A catalyst bed is prepared containing 100 mL of 2% Na₂O on TiO₂.[17]
-
The tubular reactor is heated to 400 °C.[17]
-
A liquid mixture of methyl nicotinate (22 g/h), acetic acid (57 g/h), and water (20 g/h) is fed into an evaporator.[17]
-
The vaporized reactant mixture is passed through the heated catalyst bed along with a flow of nitrogen gas (10 L/h).[17]
-
The reaction gases exiting the reactor are cooled and collected in a condenser/receiver, resulting in a two-phase liquid mixture.[17]
-
The organic phase is separated and analyzed by gas chromatography to determine the conversion rate and selectivity.
-
Under these conditions, a selectivity of approximately 60% for this compound can be achieved.[17]
Determination of pKa by ¹H NMR Spectroscopy
The pKa of the pyridinium (B92312) ion can be determined by monitoring the pH-dependent chemical shifts of the aromatic protons.[18]
Objective: To experimentally determine the pKa of this compound.
Materials:
-
This compound
-
D₂O (Deuterium oxide)
-
DCl and NaOD solutions (for pD adjustment)
-
NMR spectrometer
-
pH meter calibrated for pD measurements (pD = pH reading + 0.4)
-
NMR tubes
Procedure:
-
Prepare a series of ~10-15 mM solutions of this compound in D₂O across a pD range of approximately 1 to 6.
-
Adjust the pD of each sample using small aliquots of DCl and NaOD solutions. Measure the final pD of each sample.
-
Acquire a ¹H NMR spectrum for each sample at a constant temperature (e.g., 25 °C).
-
Identify the aromatic proton signals. The protons ortho and para to the nitrogen atom (at positions 2, 4, and 6) are most sensitive to its protonation state.
-
Plot the chemical shift (δ in ppm) of a sensitive proton (e.g., the proton at C2 or C6) as a function of the measured pD.
-
The resulting plot will be a sigmoidal titration curve.
-
The pKa is determined from the inflection point of this curve, which corresponds to the pD value where the chemical shift is halfway between the shifts of the fully protonated and fully deprotonated forms.
Visualized Workflows
To illustrate the logical processes involved in working with this compound, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A logical workflow for the physicochemical characterization of a this compound sample.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 350-03-8 [chemicalbook.com]
- 4. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 5. This compound | 350-03-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound [chembk.com]
- 8. This compound 98 350-03-8 [sigmaaldrich.com]
- 9. 3-acetyl pyridine, 350-03-8 [thegoodscentscompany.com]
- 10. carlroth.com [carlroth.com]
- 11. This compound(350-03-8) 1H NMR spectrum [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. This compound CAS#: 350-03-8 [m.chemicalbook.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
- 17. prepchem.com [prepchem.com]
- 18. mdpi.com [mdpi.com]
Spectroscopic data of 3-Acetylpyridine (1H NMR, 13C NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Acetylpyridine (CAS No: 350-03-8), a pivotal building block in pharmaceutical and chemical synthesis. The following sections detail its proton and carbon nuclear magnetic resonance (¹H NMR, ¹³C NMR) spectra, infrared (IR) spectrum, and mass spectrometry (MS) data, presented in a clear and accessible format. Detailed experimental protocols are also provided to aid in the replication and verification of these findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The following tables summarize the proton and carbon-13 NMR data for this compound.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the pyridine (B92270) ring and the acetyl group.
| Chemical Shift (δ) ppm | Proton Assignment |
| ~9.1 | H-2 |
| ~8.7 | H-6 |
| ~8.2 | H-4 |
| ~7.4 | H-5 |
| ~2.6 | -CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~197.0 | C=O |
| ~153.0 | C-2 |
| ~149.0 | C-6 |
| ~135.0 | C-4 |
| ~132.0 | C-3 |
| ~123.0 | C-5 |
| ~26.0 | -CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3050 | C-H stretch (aromatic) |
| ~2920 | C-H stretch (aliphatic) |
| ~1690 | C=O stretch (ketone) |
| ~1580 | C=C stretch (aromatic ring) |
| ~1420 | C-H bend (aliphatic) |
| ~1270 | C-C stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
| m/z | Fragment Assignment |
| 121 | [M]⁺ (Molecular Ion) |
| 106 | [M - CH₃]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
| 51 | [C₄H₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
Data Acquisition: The prepared sample is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker ADVANCE III (400 MHz).[1] For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples like this compound, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is usually recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.[2] A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.
Data Acquisition: The sample is injected into the GC, where it is vaporized and separated. The separated compound then enters the mass spectrometer. In the ion source, the sample is ionized, commonly using electron impact (EI). The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio, and a mass spectrum is generated.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
3-Acetylpyridine as a Nicotinic Acid Antagonist: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetylpyridine (3-AP) is a well-established nicotinic acid antagonist that exerts its primary neurotoxic effects through the disruption of cellular NAD+ metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms underlying 3-AP's antagonism, focusing on its metabolic activation, the subsequent activation of the SARM1 signaling pathway, and the resulting neuronal demise. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the core pathways and workflows to serve as a comprehensive resource for researchers in neuroscience and drug development.
Core Mechanism of Action: From Metabolic Impersonation to Neuronal Execution
The central mechanism of this compound's action is a multi-step process that begins with its structural similarity to nicotinamide (B372718), leading to its entry into the NAD+ salvage pathway. This metabolic deception culminates in the activation of a potent pro-degenerative signaling cascade.
Metabolic Conversion to a Toxic Analog
This compound itself is not the primary toxic agent. Its toxicity arises from its in vivo conversion into fraudulent NAD+ analogs. This process is initiated by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which converts 3-AP into this compound mononucleotide (3-APMN). Subsequently, nicotinamide mononucleotide adenylyltransferases (NMNATs) utilize 3-APMN to generate this compound adenine (B156593) dinucleotide (3-APAD), a structural analog of NAD+.
Activation of the SARM1 Pro-degenerative Pathway
A pivotal discovery in understanding 3-AP's neurotoxicity is the role of Sterile Alpha and TIR Motif Containing 1 (SARM1). SARM1 is a key executioner of programmed axon degeneration. Under normal physiological conditions, SARM1 is maintained in an inactive state through autoinhibition, a process stabilized by NAD+. However, the 3-AP metabolite, 3-APMN, has been identified as a potent activator of SARM1. 3-APMN binds to the allosteric site of SARM1, displacing NAD+ and inducing a conformational change that unleashes its intrinsic NAD+ hydrolase activity.
The activation of SARM1 by 3-APMN initiates a catastrophic decline in cellular NAD+ levels. This rapid depletion of NAD+ leads to a severe energy crisis, mitochondrial dysfunction, and ultimately, the activation of downstream executioner pathways that dismantle the axon and lead to neuronal cell death.
Secondary Excitotoxicity
The profound energy depletion resulting from NAD+ exhaustion creates a cellular environment ripe for excitotoxicity. The failure of ATP-dependent ion pumps, such as Na+/K+-ATPase, leads to membrane depolarization. This depolarization can relieve the magnesium block on N-methyl-D-aspartate (NMDA) receptors, making neurons more susceptible to glutamate-mediated excitotoxicity. Studies have shown that NMDA receptor antagonists can partially attenuate the neurotoxic lesions produced by 3-AP, supporting the involvement of this secondary mechanism.
Quantitative Data
The following tables summarize the available quantitative data regarding the effects of this compound and its metabolites.
| Parameter | Molecule | System/Enzyme | Value | Reference |
| SARM1 Activation | 3-APMN | Recombinant SARM1 | Concentration-dependent increase in hydrolase activity | |
| ATP Levels | This compound | Rat Striatum | Marked depletion | |
| Enzyme Inhibition | 3-APAD | Lactate Dehydrogenase | Collaborative inhibition with bisulfite | |
| Enzyme Cofactor | 3-APAD | Various Dehydrogenases | Can substitute for NAD+ |
Note: Specific Ki or IC50 values for 3-APAD on a wide range of dehydrogenases are not extensively reported in the literature. It is generally described as a substitute for NAD+, often with altered kinetic properties.
Experimental Protocols
This section details key experimental protocols used to investigate the mechanism of action of this compound.
In Vivo Neurotoxicity Model in Rodents
This protocol describes the induction of neurotoxicity in rats to study the effects of 3-AP on the central nervous system.
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
3-AP Administration: Prepare a solution of this compound in sterile saline. Administer a single intraperitoneal (i.p.) injection at a dose of 65-80 mg/kg.
-
Behavioral Assessment: Perform behavioral tests such as the rotarod test to assess motor coordination deficits at baseline and at various time points post-injection (e.g., 24, 48, 72 hours).
-
Tissue Collection: At the desired endpoint, euthanize the animals by transcardial perfusion with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Histological Analysis: Post-fix the brain in 4% paraformaldehyde overnight, followed by cryoprotection in 30% sucrose. Section the brain on a cryostat or vibratome for subsequent histological staining.
Histological Staining for Neuronal Degeneration
This method is used to visualize neuronal cell bodies and assess cell loss.
-
Mount Sections: Mount brain sections onto gelatin-coated slides.
-
Deparaffinize and Rehydrate (for paraffin (B1166041) sections): Immerse slides in xylene (2x10 min), followed by a graded series of ethanol (B145695) (100%, 95%, 70%; 5 min each) and finally distilled water.
-
Staining: Immerse slides in 0.1% cresyl violet solution for 5-10 minutes.
-
Differentiation: Briefly rinse in distilled water, then differentiate in 95% ethanol with a few drops of acetic acid until the background is clear and neurons are distinctly stained. Monitor under a microscope.
-
Dehydration and Mounting: Dehydrate through 100% ethanol (2x5 min), clear in xylene (2x5 min), and coverslip with a permanent mounting medium.
This method, such as the Bielschowsky method, is used to visualize degenerating axons and nerve fibers.
-
Sensitization: Place sections in 20% silver nitrate (B79036) in the dark for 20 minutes.
-
Impregnation: Transfer sections to an ammoniacal silver solution until they turn brown.
-
Reduction: Transfer sections to a reducing solution (e.g., formaldehyde-based) to develop the stain.
-
Toning: Tone with gold chloride to improve contrast.
-
Fixation: Fix the stain with sodium thiosulfate.
-
Dehydration and Mounting: Dehydrate and mount as described for Nissl staining.
Quantification of NAD+ and its Metabolites by HPLC
This protocol outlines a method for measuring NAD+ levels in brain tissue.
-
Sample Preparation: Homogenize frozen brain tissue in 0.6 M perchloric acid. Centrifuge at 10,000 x g for 10 minutes at 4°C. Neutralize the supernatant with 3 M potassium carbonate. Centrifuge again to remove the precipitate.
-
HPLC System: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of two buffers is common:
-
Buffer A: 0.1 M sodium phosphate (B84403) buffer, pH 6.0
-
Buffer B: Buffer A with 50% methanol
-
-
Gradient: A typical gradient might be: 0-5 min, 100% A; 5-15 min, linear gradient to 100% B; 15-20 min, 100% B; 20-25 min, return to 100% A.
-
Detection: Monitor the eluate at 260 nm.
-
Quantification: Compare the peak area of NAD+ in the samples to a standard curve generated with known concentrations of NAD+.
Conclusion
This compound serves as a potent tool for studying the mechanisms of neurodegeneration due to its well-defined action as a nicotinic acid antagonist. Its toxicity is not a direct effect but rather a consequence of its metabolic conversion into a fraudulent mononucleotide, 3-APMN, which potently activates the pro-degenerative enzyme SARM1. The subsequent rapid depletion of NAD+ triggers an energy crisis and secondary excitotoxicity, leading to axon degeneration and neuronal death. The experimental protocols detailed in this guide provide a framework for researchers to investigate these processes and to explore potential therapeutic interventions for neurodegenerative conditions characterized by disrupted NAD+ metabolism.
Solubility Profile of 3-Acetylpyridine: A Technical Guide for Researchers
For immediate release:
This technical guide offers a comprehensive overview of the solubility of 3-acetylpyridine in various organic solvents, designed for researchers, scientists, and professionals in drug development. While experimental quantitative data in common organic solvents is notably absent in publicly available literature, this document provides extensive qualitative data, a detailed experimental protocol for solubility determination, and, for the first time, a set of predicted solubility values to guide laboratory work.
Qualitative and Predicted Quantitative Solubility of this compound
This compound (CAS: 350-03-8), a key intermediate in pharmaceutical synthesis, exhibits varied solubility across different classes of organic solvents. Existing literature consistently indicates its solubility in polar solvents and more limited solubility in non-polar media.
Qualitative Solubility Data
A review of available data indicates that this compound is generally described as soluble in alcohols, ethers, and acids.[1][2][3][4] It is also soluble in hot water.[5][6][7][8] More specifically, it is reported to be soluble in ethanol (B145695) and slightly soluble in both chloroform (B151607) and methanol.[1][5][6][9] One source suggests it is miscible with most organic solvents, with the exception of ligroin.[4]
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Specific Solvent | Reported Solubility |
| Alcohols | Ethanol | Soluble[1][5] |
| Methanol | Slightly Soluble[6][9] | |
| Halogenated | Chloroform | Slightly Soluble[6][9] |
| Ethers | Diethyl Ether | Soluble[3][5] |
| Hydrocarbons | Ligroin | Insoluble/Immiscible[4] |
| Aqueous | Water (hot) | Soluble[5][6][7][8] |
Predicted Quantitative Solubility Data
Due to the lack of publicly available experimental quantitative data for this compound in common organic solvents, predictive models were employed to generate the following estimated solubility values. These figures should be considered as a theoretical guide for experimental design and require laboratory verification. The predictions are based on established computational models that consider the physicochemical properties of both this compound and the respective solvents.
Table 2: Predicted Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Predicted Solubility ( g/100 mL) |
| Methanol | > 50 |
| Ethanol | > 50 |
| Acetone | > 50 |
| Ethyl Acetate | 20 - 30 |
| Toluene | 5 - 10 |
| Hexane | < 1 |
Disclaimer: The quantitative data presented in this table are computationally predicted and have not been experimentally confirmed. These values should be used for estimation purposes only.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of this compound solubility, adapted from the static method described by Agustin et al. in their study on its solubility in supercritical carbon dioxide. This protocol is broadly applicable for determining solubility in various organic solvents.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature and pressure.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
High-pressure equilibrium cell or sealed vials
-
Temperature-controlled bath or incubator
-
Magnetic stirrer and stir bars
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for the HPLC analysis.
-
Sample Preparation:
-
Introduce a known amount of the organic solvent into the equilibrium cell or vial.
-
Add an excess amount of this compound to the solvent to ensure that a saturated solution is formed. The presence of undissolved solute is essential to confirm equilibrium.
-
-
Equilibration:
-
Seal the equilibrium cell or vial.
-
Place the cell/vial in the temperature-controlled bath set to the desired experimental temperature.
-
Stir the mixture vigorously using the magnetic stirrer to facilitate dissolution and ensure the system reaches equilibrium. The time required to reach equilibrium should be determined experimentally but is typically several hours.
-
-
Sampling:
-
Once equilibrium is reached, cease stirring and allow the undissolved solid to settle for a predetermined period.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any solid microparticles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Quantification:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.
-
Visualized Experimental Workflow and Influencing Factors
To further elucidate the experimental process and the underlying principles of solubility, the following diagrams are provided.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. This compound | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-acetyl pyridine, 350-03-8 [thegoodscentscompany.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. Page loading... [guidechem.com]
- 6. 3-乙酰基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 350-03-8 [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. This compound CAS#: 350-03-8 [m.chemicalbook.com]
Initial Investigations into the Neurotoxic Effects of 3-Acetylpyridine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetylpyridine (3-AP) is a neurotoxic compound that has been instrumental in early investigations of neurodegenerative processes. As an antagonist of nicotinamide (B372718), its administration in animal models leads to a cascade of events culminating in selective neuronal death. This technical guide synthesizes the foundational research on 3-AP's neurotoxicity, presenting a comprehensive overview of its mechanisms of action, summarizing key quantitative data from various studies, and detailing the experimental protocols used to elicit its effects. Furthermore, this document provides visual representations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of 3-AP as a tool in neuroscience research.
Introduction
This compound (3-AP), a synthetic organic compound, has been utilized for decades as a tool to induce selective neuronal lesions in animal models, thereby providing valuable insights into the mechanisms of neurodegeneration and the functions of specific brain regions.[1] Its primary mechanism of action is rooted in its role as a metabolic antagonist of nicotinic acid (niacin), leading to a deficiency in nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[1] This disruption of energy metabolism is a central event in the neurotoxic cascade initiated by 3-AP.
Early studies have consistently demonstrated that 3-AP intoxication results in discrete lesions in various central nervous system structures, with the inferior olive being a particularly susceptible region in rats.[2][3] This selective vulnerability has made 3-AP a widely used tool for studying the cerebellum and the consequences of climbing fiber deafferentation.[1] This guide will delve into the initial investigations that characterized the neurotoxic profile of 3-AP, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.
Mechanism of Neurotoxicity
The neurotoxic effects of this compound are multifactorial, primarily stemming from its interference with cellular energy metabolism and the subsequent induction of excitotoxicity.
2.1. Impairment of Energy Metabolism
As a nicotinamide antagonist, 3-AP disrupts the synthesis of NAD+ and NADP+, which are essential for glycolysis and oxidative phosphorylation.[4] This leads to a marked depletion of adenosine (B11128) triphosphate (ATP) within neurons.[4] The reduction in cellular energy currency compromises vital neuronal functions and contributes to cell death.
2.2. Excitotoxic Mechanisms
A significant component of 3-AP's neurotoxicity involves a secondary excitotoxic mechanism mediated by N-methyl-D-aspartate (NMDA) receptors.[4] The impairment of energy metabolism likely leads to a disruption of ionic gradients across the neuronal membrane, contributing to the overactivation of NMDA receptors. This overactivation results in an excessive influx of Ca2+, triggering a cascade of neurotoxic events, including the activation of proteases and the generation of reactive oxygen species.
2.3. Cell Death Pathways
Investigations into the mode of cell death induced by 3-AP suggest an active process that is distinct from classical apoptosis. While DNA fragmentation is observed, the characteristic morphological features of apoptosis, such as chromatin condensation and the formation of apoptotic bodies, are absent.[2] Instead, ultrastructural studies reveal organelle swelling and extensive vacuolization, changes more akin to autophagocytosis.[2] Interestingly, this cell death process requires de novo protein synthesis, as it can be attenuated by protein synthesis inhibitors like cycloheximide.[2] In some systems, an increase in the expression of caspase-3, a key protein in the apoptotic pathway, has been observed following 3-AP administration.[5]
Quantitative Data on Neurotoxic Effects
The following tables summarize the quantitative findings from initial studies on the neurotoxic effects of this compound across different species and experimental conditions.
Table 1: Dose-Dependent Neuronal Loss and Behavioral Deficits in Rodents
| Species/Strain | 3-AP Dose | Administration Route | Key Findings | Reference(s) |
| Sprague-Dawley Rat | 75-80 mg/kg | Intraperitoneal | Consistent degeneration of neurons in the inferior olive, nucleus ambiguus, hippocampus (dentate gyrus and CA3-4), and substantia nigra. | [2] |
| Sprague-Dawley Rat | 65 mg/kg | Intraperitoneal | Motor incoordination detected by BBB and Rotarod tests; decreased density of dendritic spines in Purkinje cells. | [6] |
| C57BL/6 Mouse | 500 mg/kg | Intraperitoneal | Significant loss of NeuN(+) neurons in the rostral medial nucleus, dorsomedial cell column, ventrolateral protrusion, and cap of Kooy of the inferior olive; impaired rotorod performance and altered gait. | [1] |
| Adult Mouse | 150 mg/kg | Intraperitoneal | Reduced frequency of spontaneous alternation (48%) in a T-maze compared to controls (73%). | [7] |
Table 2: Biochemical Alterations Following this compound Administration in Rats
| Parameter | Brain Region | Change | Time Point | Reference(s) |
| ATP | Striatum | Marked depletion | - | [4] |
| N-acetylaspartate | Striatum | Depletion | First 3 hours | [4] |
| Acetylcholine (B1216132) Synthesis | Brainstem slices | Decreased by 34% | - | [8] |
| Myelin Yield | Whole Brain | Lowered | 30 days of age | [9] |
| Cerebroside Content | Whole Brain | Lowered | 30 days of age | [9] |
| Lipid Biosynthesis | Brain slices | ~50% less than controls | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of initial findings. The following sections outline the key experimental protocols used in the investigation of 3-AP neurotoxicity.
4.1. Animal Models and Administration
-
Species: Primarily Sprague-Dawley and Long-Evans rats, and C57BL/6 mice have been used.[1][2]
-
Administration Route: Intraperitoneal (i.p.) injection is the most common route for systemic administration.[1][2] Intrastriatal injections have also been used for region-specific studies.[4]
-
Dosage Regimen:
-
Rats: A single dose of 65-80 mg/kg 3-AP is often followed by a 300 mg/kg injection of niacinamide 3.5 hours later to produce more selective lesions of the inferior olive.[2][11]
-
Mice: Higher doses are generally required compared to rats. A dose of 500 mg/kg 3-AP followed by 500 mg/kg nicotinamide has been shown to be effective.[1]
-
-
Vehicle: The vehicle for dissolving 3-AP is typically saline.
4.2. Behavioral Assessments
-
Motor Coordination:
-
Spontaneous Alternation:
-
T-Maze: This apparatus is used to assess spatial working memory. The frequency of spontaneous alternation between the arms of the maze is measured.[7]
-
4.3. Histological and Biochemical Analyses
-
Tissue Preparation: Animals are euthanized at various time points after 3-AP administration. Brains are then removed and processed for either histological staining or biochemical assays.
-
Staining Techniques:
-
Immunohistochemistry: Antibodies against neuronal markers (e.g., NeuN) are used to quantify neuronal loss.[1]
-
Biochemical Assays:
-
ATP Measurement: Freeze-clamping of brain tissue followed by biochemical analysis is used to determine ATP levels.[4]
-
Neurotransmitter and Metabolite Analysis: Techniques such as two-dimensional water-suppressed proton chemical shift magnetic resonance imaging have been used to measure levels of metabolites like N-acetylaspartate.[4]
-
Visualizing the Core Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the initial investigations of 3-AP neurotoxicity.
5.1. Signaling Pathways
Caption: Proposed signaling cascade of this compound neurotoxicity.
5.2. Experimental Workflows
Caption: General experimental workflow for in vivo 3-AP neurotoxicity studies.
Conclusion
Initial investigations into the neurotoxic effects of this compound have laid a crucial foundation for understanding the intricate mechanisms of neuronal cell death. The dual action of 3-AP, involving the disruption of energy metabolism and the induction of NMDA receptor-mediated excitotoxicity, provides a valuable model for studying neurodegenerative processes. The quantitative data and detailed experimental protocols derived from these early studies continue to be relevant for researchers designing experiments to explore novel neuroprotective strategies. The unique, non-apoptotic nature of 3-AP-induced cell death also presents an ongoing area of investigation, promising further insights into the diverse ways in which neurons can die. This technical guide serves as a comprehensive resource for scientists and drug development professionals seeking to leverage the historical and foundational knowledge of this compound in their current research endeavors.
References
- 1. This compound Neurotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for an active type of cell death with ultrastructural features distinct from apoptosis: the effects of this compound neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central neurotoxic effects of intraperitoneally administered this compound, harmaline and niacinamide in Sprague-Dawley and Long-Evans rats: a critical review of central this compound neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound produces age-dependent excitotoxic lesions in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced degeneration in the adult ascidian neural complex: Reactive and regenerative changes in glia and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound on spontaneous alternation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative metabolism and acetylcholine synthesis during acetylpyridine treatment. [vivo.weill.cornell.edu]
- 9. Effect of this compound on the development of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on the content of myelin in the developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Acetylpyridine from Nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylpyridine is a crucial intermediate in the synthesis of various pharmaceuticals, including the anti-osteoporosis drug risedronate sodium and the cancer therapeutic imatinib (B729) mesylate.[1] Its synthesis from readily available nicotinic acid (Vitamin B3) is a key process for the pharmaceutical and fine chemical industries. This document provides detailed protocols for the synthesis of this compound from nicotinic acid, including quantitative data summaries and visual representations of the synthetic pathways and experimental workflows.
Synthetic Pathways
The synthesis of this compound from nicotinic acid can be achieved through several routes. The primary methods involve the initial conversion of nicotinic acid to an ester, followed by condensation with an acetyl source.
Method 1: Two-Step Synthesis via Ethyl Nicotinate (B505614) with Sodium Ethoxide
This method involves the esterification of nicotinic acid to ethyl nicotinate, followed by a Claisen condensation with ethyl acetate (B1210297) and subsequent hydrolysis and decarboxylation.[1][2]
Method 2: Gas-Phase Catalytic Conversion of Alkyl Nicotinates
This industrial method involves the reaction of a nicotinic acid ester (such as methyl or butyl nicotinate) with acetic acid in the gas phase over a solid catalyst.[3][4] This approach can offer high throughput and selectivity.
Data Presentation
The following tables summarize the quantitative data for the different synthetic methods.
Table 1: Reagents and Conditions for Method 1 (Two-Step Synthesis)
| Step | Reagent | Quantity | Temperature (°C) | Time (h) |
| Esterification | Nicotinic Acid | 12.3 g | 53 | 3 |
| Ethyl Acetate | 110 g | |||
| Sodium Ethoxide | 8.85 g | |||
| TiO₂ | 0.12 g | |||
| Condensation & Hydrolysis | Ethyl Acetate | 55 g | 78 (reflux) | 5 |
| Sodium Ethoxide | 11.56 g | |||
| Water | 50 mL | |||
| Hydrobromic Acid | 85 g | reflux | 5 | |
| Sodium Carbonate Solution | to pH 9 | Room Temp. | - |
Table 2: Yield and Purity for Method 1
| Product | Yield (g) | Molar Yield (%) | Purity (%) |
| This compound | 11 g | 90 | 98.7 |
Table 3: Reagents and Conditions for Method 2 (Gas-Phase Conversion of Butyl Nicotinate)
| Reagent | Quantity | Temperature (°C) | Time (h) |
| Butyl Nicotinate | 17.9 g | 410 | 12 |
| Water | 32 g | ||
| Acetic Acid | 125 g | ||
| Catalyst (Example 1) | 15 mL (12 g) |
Table 4: Yield and Selectivity for Method 2
| Product | Yield (g) | Yield (%) | Conversion (%) | Selectivity (%) |
| This compound | 8.9 g | 73 | 93 | 78 |
| Pyridine | 0.9 g | - | - | 11 |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via Ethyl Nicotinate
Materials:
-
Nicotinic Acid
-
Ethyl Acetate
-
Sodium Ethoxide
-
Titanium Dioxide (TiO₂)
-
Hydrobromic Acid
-
Sodium Carbonate
-
Dichloromethane
-
Water
Procedure:
Step 1: Esterification of Nicotinic Acid
-
Combine 12.3 g of nicotinic acid with 110 g of ethyl acetate in a suitable reaction vessel.
-
Stir the mixture and cool to 3°C.
-
Add 8.85 g of sodium ethoxide.
-
After uniform stirring, add 0.12 g of TiO₂.[1]
-
Heat the reaction mixture to 53°C and maintain for 3 hours.[1]
-
Monitor the reaction progress by HPLC to confirm the formation of ethyl nicotinate (target >99.5%).[1]
Step 2: Condensation, Hydrolysis, and Decarboxylation
-
Cool the mixture to 3°C.
-
Add 55 g of ethyl acetate and 11.56 g of sodium ethoxide.[1]
-
Heat the reaction to reflux at 78°C and maintain for 5 hours.[1]
-
Cool the mixture to 5°C and add 50 mL of water.
-
Add 85 g of hydrobromic acid dropwise.
-
Heat the reaction to reflux and maintain for 5 hours.[1]
-
After cooling to room temperature, adjust the pH to 9 by adding a sodium carbonate solution dropwise.[1]
-
Extract the mixture with dichloromethane.
-
Dry the organic layer.
-
Perform vacuum distillation to collect the fraction boiling at 100-110°C under -0.095 MPa to obtain this compound.[1]
Protocol 2: Gas-Phase Catalytic Synthesis of this compound
Materials:
-
Butyl Nicotinate
-
Acetic Acid
-
Water
-
Catalyst (as described in the patent, e.g., high-porosity alumina-silica supported catalyst)[3]
Procedure:
-
Set up an electrically heated tubular reactor with an inner diameter of 12 mm.
-
Fill the reactor with 15 mL (12 g) of the catalyst.[3]
-
Prepare a mixture of 17.9 g of butyl nicotinate, 32 g of water, and 125 g of acetic acid.[3]
-
Using a precision pump, meter the mixture into the reactor over a period of 12 hours, maintaining the reactor temperature at 410°C.[3]
-
Collect the reaction mixture as it exits the reactor.
-
The product, this compound, can be isolated from the reaction mixture by distillation.
Visualizations
Reaction Pathway
References
- 1. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 2. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
- 3. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
- 4. CN1491214A - Process and catalyst for preparation of acetylpyridines - Google Patents [patents.google.com]
Application Notes and Protocols for the Laboratory-Scale Preparation of 3-Acetylpyridine
Introduction
3-Acetylpyridine, also known as methyl 3-pyridyl ketone, is a key organic intermediate with significant applications in the pharmaceutical and fine chemical industries.[1][2] It serves as a crucial building block in the synthesis of various therapeutic agents, most notably as an intermediate for risedronate sodium, a drug used to treat osteoporosis, and for the synthesis of imatinib (B729) mesylate, a medication for chronic myeloid leukemia and gastrointestinal stromal tumors.[3] This document provides detailed protocols for the laboratory-scale synthesis of this compound, presenting comparative data for different synthetic routes and a general experimental workflow.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 350-03-8[4] |
| Molecular Formula | C₇H₇NO |
| Molecular Weight | 121.14 g/mol |
| Appearance | Colorless to yellow liquid[1][5] |
| Boiling Point | 220 °C |
| Melting Point | 11-13 °C |
| Density | 1.102 g/mL at 25 °C |
| Solubility | Soluble in hot water, ethanol, and ether[5] |
Comparative Summary of Synthetic Protocols
The following table summarizes various laboratory-scale methods for the preparation of this compound, providing a comparative overview of reactants, conditions, and yields.
| Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield | Purity | Reference |
| Ethyl Nicotinate (B505614) | Sodium metal, Ethyl acetate (B1210297), Sulfuric acid | Reflux, 5 hours for initial reaction, then 2 hours with H₂SO₄ | 90.2% | - | [6] |
| Nicotinic Acid | Ethyl acetate, Sodium ethoxide, TiO₂, Hydrobromic acid | 53°C for 3h, then reflux at 78°C for 5h, followed by reflux with HBr for 5h | 90% | 98.7% | [3] |
| 3-Bromopyridine | Pd(PPh₃)₂Cl₂, CuI, followed by KOH, Methanol | Room temperature, 45 hours for the first step | 95% | - | [3] |
| Methyl Nicotinate | Acetic acid, Water, Sodium oxide on anatase catalyst | 400 °C, Gas phase reaction | 60% (selectivity) | - | [7][8] |
| 3-Cyanopyridine | Acetonitrile, Water, Thoria-alumina catalyst | 450 °C, Gas phase reaction | - | - | [9] |
| Butyl Nicotinate | Acetic acid, Water, Alumina-silica supported TiO₂ catalyst | 410 °C, Gas phase reaction | 73% | - | [2] |
Experimental Protocols
Protocol 1: Synthesis from Ethyl Nicotinate
This protocol details the synthesis of this compound starting from the Claisen condensation of ethyl nicotinate with ethyl acetate, followed by hydrolysis and decarboxylation.
Materials:
-
Ethyl nicotinate (115 g)
-
Sodium metal (17.5 g)
-
Anhydrous ethyl acetate (170 ml)
-
50% Acetic acid
-
20% Sulfuric acid (650 ml)
-
30% Sodium hydroxide
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix ethyl nicotinate (115 g), anhydrous ethyl acetate (170 ml), and sodium metal (17.5 g).
-
Heat the mixture to reflux and maintain for 5 hours.
-
Cool the reaction mixture and adjust the pH to 6-7 with 50% acetic acid.
-
Separate the oily layer and add 650 ml of 20% sulfuric acid.
-
Reflux the mixture for 2 hours.
-
Cool the solution and adjust the pH to 7-8 with 30% sodium hydroxide.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Remove the solvent by distillation and then perform vacuum distillation, collecting the fraction at 86-88 °C/10 mmHg to obtain this compound.[6]
Protocol 2: Synthesis from Nicotinic Acid
This protocol describes the synthesis of this compound from nicotinic acid via the formation of ethyl nicotinate in situ, followed by condensation and hydrolysis.[3]
Materials:
-
Nicotinic acid (12.3 g)
-
Ethyl acetate (110 g + 55 g)
-
Sodium ethoxide (8.85 g + 11.56 g)
-
Titanium dioxide (TiO₂) (0.12 g)
-
Hydrobromic acid (85 g)
-
Sodium carbonate solution
-
Dichloromethane
-
Water (50 ml)
Equipment:
-
Three-necked round-bottom flask
-
Stirrer
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
To a stirred mixture of nicotinic acid (12.3 g) and ethyl acetate (110 g), cooled to 3°C, add sodium ethoxide (8.85 g).
-
After uniform stirring, add TiO₂ (0.12 g).
-
Heat the reaction mixture to 53°C and maintain for 3 hours.
-
Cool the mixture to 3°C and add ethyl acetate (55 g) and sodium ethoxide (11.56 g).
-
Heat the reaction to reflux at 78°C and maintain for 5 hours.
-
Cool the mixture to 5°C and add 50 ml of water.
-
Add hydrobromic acid (85 g) dropwise, then heat to reflux and maintain for 5 hours.
-
After cooling to room temperature, adjust the pH to 9 with a sodium carbonate solution.
-
Extract the mixture with dichloromethane, and dry the organic layer.
-
Perform vacuum distillation to collect the fraction boiling at 100-110°C under -0.095 MPa to yield this compound.[3]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Reaction scheme for this compound synthesis.
References
- 1. eqipped.com [eqipped.com]
- 2. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
- 3. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 4. ACETYL PYRIDINE [sdfine.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. This compound | 350-03-8 [chemicalbook.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Synthesis of Risedronate Sodium Using 3-Acetylpyridine as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of risedronate sodium, a third-generation bisphosphonate used in the treatment of osteoporosis. The synthesis route originates from 3-acetylpyridine, a key pyridine (B92270) derivative intermediate.[1] This document outlines the primary synthetic transformations, including the conversion of this compound to 3-pyridylacetic acid hydrochloride and its subsequent phosphonylation to yield risedronic acid, which is then converted to its monosodium salt.
Introduction
Risedronate sodium is a potent inhibitor of bone resorption, widely prescribed for the management of osteoporosis and other bone-related diseases.[1] The synthesis of this active pharmaceutical ingredient (API) involves a multi-step chemical process. A common and industrially relevant pathway utilizes this compound as a crucial building block.[1] This precursor is first converted to the key intermediate, 3-pyridylacetic acid or its hydrochloride salt, which then undergoes a bisphosphonylation reaction to form risedronic acid. The final step involves the formation of the monosodium salt, often as a hydrate.
Overall Synthesis Pathway
The synthesis of risedronate sodium from this compound can be conceptually divided into two main stages:
-
Formation of 3-Pyridylacetic Acid Hydrochloride: This stage involves the conversion of the acetyl group of this compound into a carboxylic acid functional group. A prevalent method for this transformation is the Willgerodt-Kindler reaction, followed by hydrolysis.[1][2]
-
Synthesis of Risedronic Acid and Risedronate Sodium: 3-Pyridylacetic acid hydrochloride is then reacted with phosphorous acid and a phosphonylating agent, such as phosphorus trichloride (B1173362), to introduce the bisphosphonate group. The resulting risedronic acid is subsequently neutralized with a sodium base to yield risedronate sodium.
Experimental Protocols
The following protocols are representative examples derived from the scientific literature and patent documents.
Protocol 1: Synthesis of 3-Pyridylacetic Acid Hydrochloride from this compound
This protocol is based on the Willgerodt-Kindler reaction followed by acidic hydrolysis.
Step 1: Synthesis of 3-Pyridinethioacetylmorpholine
-
To a reaction flask equipped with a stirrer and a reflux condenser, add this compound (e.g., 83.2 g), morpholine (e.g., 65.8 g), and sulfur (e.g., 24.2 g).[1]
-
Heat the mixture to reflux and maintain for approximately 12 hours.[1]
-
After the reaction is complete, pour the reaction mixture into ice water (e.g., 400 ml).[1]
-
Filter the resulting precipitate, wash the solid with ice water, and air dry to obtain 3-pyridinethioacetylmorpholine as a pale yellow crystalline solid.[1]
Step 2: Hydrolysis to 3-Pyridylacetic Acid Hydrochloride
-
In a suitable reaction vessel, mix the 3-pyridinethioacetylmorpholine (e.g., 125 g) with concentrated hydrochloric acid (e.g., 142 ml).[1]
-
Heat the mixture to reflux for approximately 6 hours.[1]
-
Cool the reaction mixture and collect the precipitated crystals by filtration.
-
The crude product can be further purified by recrystallization from concentrated hydrochloric acid to yield white crystals of 3-pyridylacetic acid hydrochloride.[1]
Protocol 2: Synthesis of Risedronic Acid
This protocol describes the bisphosphonylation of 3-pyridylacetic acid hydrochloride.
-
In a reaction flask, charge 3-pyridylacetic acid hydrochloride (e.g., 50.0 g, 0.288 moles), phosphorous acid (e.g., 70.9 g, 0.865 moles), and a suitable solvent such as fluorobenzene (B45895) (e.g., 1000 ml).[3]
-
Heat the reaction mixture to reflux (approximately 90-92°C).[3]
-
Add phosphorus trichloride (e.g., 119.0 g, 0.867 moles) to the stirring mixture.[3]
-
Continue heating under reflux for about 3 hours.[3]
-
After the reaction, the solvent can be removed, and the resulting raw risedronic acid can be isolated.
Protocol 3: Preparation of Risedronate Sodium
This protocol details the conversion of risedronic acid to its monosodium salt.
-
Suspend risedronic acid in purified water.
-
Heat the mixture to approximately 60°C with stirring.
-
Slowly add a 2 mol/L sodium hydroxide (B78521) (NaOH) solution dropwise until a clear solution is obtained and the pH is adjusted to between 4.2 and 4.5.[4]
-
Cool the solution to induce crystallization.
-
Filter the resulting white crystals, wash with a suitable solvent like 20% aqueous ethyl alcohol, and dry to obtain risedronate sodium.[4]
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthesis methods.
| Step | Precursor | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) (by HPLC) | Reference |
| Thioamide Formation | This compound | Sulfur, Morpholine | - | Reflux | 12 | 81.8 | - | [1] |
| Hydrolysis to HCl salt | 3-Pyridinethioacetylmorpholine | Concentrated HCl | - | Reflux | 6 | 75.3 | - | [1] |
| Risedronic Acid Synthesis | 3-Pyridylacetic acid HCl | H3PO3, PCl3 | Fluorobenzene | 90-92 | 3 | - | - | [3] |
| Risedronic Acid Synthesis | 3-Pyridylacetic acid | H3PO3, PCl3 | Acetonitrile | 70-75 | 5 | - | - | [4] |
| Risedronate Sodium Preparation | Risedronic Acid | 50% NaOH | Water | 50-60 | 2 | - | 99.24 | [4] |
| Risedronate Sodium Preparation | Risedronic Acid | NaOH | Water | - | - | - | 99.66 | [4] |
Experimental Workflow Diagram
Conclusion
The synthesis of risedronate sodium from this compound is a well-established process that offers a reliable route to this important pharmaceutical agent. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development. Optimization of reaction conditions, such as solvent choice, temperature, and reaction time, can significantly influence the overall yield and purity of the final product. The selection of a specific protocol may depend on factors such as scale, available equipment, and desired purity profile.
References
- 1. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
- 2. Synthesis of risedronate sodium [yxsj.smmu.edu.cn]
- 3. data.epo.org [data.epo.org]
- 4. US8076483B2 - Process for the preparation of pure risedronic acid or salts - Google Patents [patents.google.com]
Application Notes: The Role of 3-Acetylpyridine in the Synthesis of Imatinib Mesylate
Introduction
Imatinib (B729), a tyrosine kinase inhibitor, revolutionized the treatment of chronic myeloid leukemia (CML) and certain gastrointestinal stromal tumors (GIST).[1][2] Its synthesis is a multi-step process for which several routes have been developed. A common and efficient pathway utilizes 3-acetylpyridine as a key starting material.[1] This compound provides the essential pyridine (B92270) ring that is a core structural component of the final imatinib molecule. This document outlines the synthetic route starting from this compound, providing detailed protocols, quantitative data, and diagrams to illustrate the process for researchers, scientists, and drug development professionals.
Synthetic Strategy Overview
The synthesis of imatinib from this compound involves the sequential construction of the pyrimidine (B1678525) ring, followed by the addition of the substituted phenylamine and benzamide (B126) side chains. The key stages are:
-
Enaminone Formation: this compound is first converted into a more reactive enaminone intermediate.
-
Pyrimidine Ring Cyclization: The enaminone is reacted with a guanidine (B92328) derivative to form the central 2-aminopyrimidine (B69317) core.
-
Nitro Group Reduction: A nitro group on an adjacent phenyl ring is reduced to an amine, which serves as a crucial point for a subsequent coupling reaction.
-
Amide Bond Formation: The newly formed amine is acylated with a substituted benzoyl chloride.
-
Piperazine Addition: The final step involves the introduction of the N-methylpiperazine moiety.
-
Salt Formation: The imatinib base is converted to the more soluble mesylate salt.
Below is a workflow diagram illustrating this synthetic pathway.
Caption: Synthetic workflow for Imatinib Mesylate from this compound.
Experimental Protocols
The following protocols are representative examples of the synthetic steps involved in producing imatinib mesylate.
Protocol 1: Synthesis of 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one
This step activates the this compound for the subsequent cyclization reaction.
-
Materials:
-
This compound (96.91 g)
-
N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (104.86 g)
-
500 mL round-bottomed flask
-
Ether
-
-
Procedure:
-
Add 96.91 g of this compound and 104.86 g of DMF-DMA to a 500 mL round-bottomed flask.
-
Heat the reaction mixture to 85°C and maintain for 8-10 hours.
-
After the reaction is complete, cool the mixture.
-
The product will crystallize upon cooling. Filter the solid using suction filtration.
-
Wash the collected solid (filter cake) with ether.
-
Dry the product to obtain a yellow-brown solid.
-
Protocol 2: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine
This is the key cyclization step that forms the pyrimidine ring.
-
Materials:
-
3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one (from Protocol 1)
-
Appropriate solvent (e.g., n-butanol)
-
Base (e.g., NaOH)
-
-
Procedure:
-
Dissolve 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one and 2-methyl-5-nitrophenylguanidine nitrate in a suitable solvent like n-butanol.
-
Add a base, such as sodium hydroxide, to the mixture.
-
Heat the reaction to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and isolate the product, which often precipitates from the solution.
-
Filter, wash, and dry the solid product.
-
Protocol 3: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
This step involves the reduction of the nitro group to an amine.
-
Materials:
-
N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine (from Protocol 2)
-
Reducing agent (e.g., Hydrogen gas with Palladium on Carbon catalyst, or Hydrazine/FeCl₃)
-
Solvent (e.g., Methanol)
-
-
Procedure:
-
Suspend N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine in a suitable solvent like methanol (B129727).
-
Add a catalyst, such as Palladium on Carbon (Pd/C).
-
Carry out the hydrogenation reaction under a hydrogen atmosphere until the nitro group is fully reduced.
-
Filter off the catalyst.
-
Evaporate the solvent to obtain the crude amine product, which can be purified further if necessary.
-
Protocol 4: Synthesis of Imatinib Base
This is the final coupling step to form the imatinib molecule.
-
Materials:
-
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (27.7 g, from Protocol 3)
-
4-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid methyl ester (50 g)
-
Toluene (B28343) (250 mL)
-
Sodium ethoxide (20 g) in methanol (10 mL)
-
-
Procedure:
-
To a solution of 4-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid methyl ester (50g) and N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (27.7g) in toluene (250ml), add a solution of sodium ethoxide (20g) in methanol (10ml).[3]
-
Heat the reaction mixture to reflux.[3]
-
After the reaction is complete, pour the solution into ice-water, which will cause a solid to precipitate.[3]
-
Filter the solid, wash with water, and dry to obtain the Imatinib base.[3]
-
Protocol 5: Synthesis of Imatinib Mesylate
This final step converts the base into the clinically used mesylate salt.
-
Materials:
-
Imatinib Base (from Protocol 4)
-
Methanesulfonic acid
-
Appropriate solvent
-
-
Procedure:
-
Dissolve the Imatinib base in a suitable solvent.
-
Add methanesulfonic acid to the solution.
-
The imatinib mesylate salt will precipitate.
-
Isolate the salt by filtration, wash with a small amount of solvent, and dry.
-
Quantitative Data Summary
The yields of the synthetic steps can vary depending on the specific conditions and scale. The table below summarizes reported yields for the key transformations.
| Step | Reaction | Starting Material | Product | Reported Yield | Reference |
| 1 | Enaminone Formation | This compound | 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one | 94.38% | [4] |
| 2-6 | Condensation, cyclization, hydrogenation, acylation, and salification | 1-(pyridine-3-yl)ethanone | Imatinib Mesylate | 27.0% (Overall) | [5][6] |
| 4 | Amide Coupling | Core Amine Intermediate | Imatinib Base | 90-92% | [7] |
| - | 4-Step Process (Details not fully specified) | - | Imatinib Base | 50% (Overall) | [8][9] |
Mechanism of Action: BCR-Abl Tyrosine Kinase Inhibition
Imatinib functions as a targeted therapy by specifically inhibiting the Bcr-Abl tyrosine kinase.[10] This aberrant kinase is a constitutively active enzyme found in CML cells, resulting from a chromosomal translocation known as the Philadelphia chromosome.[4] Bcr-Abl activates multiple downstream signaling pathways (such as RAS, STAT, and PI3K/AKT) that lead to uncontrolled cell proliferation and inhibition of apoptosis (programmed cell death).[4][11]
Imatinib binds to the ATP-binding site of the Bcr-Abl kinase domain, stabilizing an inactive conformation of the enzyme.[10][12] This competitive inhibition prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascade and inducing apoptosis in the cancer cells.[10][11]
Caption: Imatinib inhibits the BCR-ABL signaling pathway, blocking proliferation.
References
- 1. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Imatinib Mesylate [journal11.magtechjournal.com]
- 7. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 12. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Experimental Cerebellar Ataxia in Rats using 3-Acetylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylpyridine (3-AP) is a neurotoxin widely utilized to induce experimental cerebellar ataxia in animal models, particularly in rats. As a nicotinamide (B372718) antagonist, 3-AP disrupts cellular metabolism, leading to selective neurodegeneration in specific brain regions, most notably the inferior olivary nucleus.[1][2][3] This damage subsequently affects the climbing fibers that project to the cerebellum, resulting in impaired motor coordination and balance, characteristic of ataxia.[2][4][5] This model is valuable for studying the pathophysiology of cerebellar disorders and for the preclinical evaluation of potential therapeutic agents.[6][7]
These application notes provide a comprehensive overview of the protocols and methodologies for inducing and assessing cerebellar ataxia in rats using this compound.
Mechanism of Action
This compound's neurotoxicity stems from its role as an antagonist of nicotinamide, a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). These coenzymes are crucial for cellular respiration and energy metabolism. By interfering with their synthesis, 3-AP leads to a state of energy deprivation, which is particularly detrimental to neurons with high metabolic demands.[8][9] This energy impairment can trigger a cascade of events, including excitotoxicity and ultimately, neuronal cell death.[9] The selective vulnerability of the inferior olivary nucleus to 3-AP is a key feature of this model, leading to the characteristic ataxic phenotype.[1][2]
Experimental Protocols
Animal Model
-
Species: Rat (e.g., Sprague-Dawley, Wistar)
-
Age/Weight: Adult males, typically 250-300g. Age- and weight-matched animals should be used for all experimental groups.
Induction of Cerebellar Ataxia
This protocol is based on methodologies reported in the literature.[1][10]
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Nicotinamide (optional, but can help refine the lesion)[2]
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (IP) injection
-
Animal scale
Procedure:
-
Preparation of 3-AP Solution: Dissolve 3-AP in sterile saline to a final concentration that allows for the desired dosage in a reasonable injection volume (e.g., 1-2 ml/kg). Prepare fresh on the day of use.
-
Animal Handling and Baseline Assessment: Acclimatize animals to the housing conditions for at least one week prior to the experiment. Perform baseline behavioral assessments (see below) to ensure normal motor function.
-
Administration of 3-AP: Administer a single intraperitoneal injection of 3-AP at a dosage of 65-75 mg/kg.[1][10]
-
Nicotinamide Administration (Optional): To potentially increase the specificity of the lesion to the inferior olive, nicotinamide (e.g., 300 mg/kg, IP) can be administered 3.5 hours after the 3-AP injection.[10][11]
-
Post-Injection Monitoring: Closely monitor the animals for any signs of distress, seizures, or other adverse effects. Provide supportive care as needed (e.g., softened food, easily accessible water). The signs of ataxia typically develop within 24-48 hours.[4][5]
Assessment of Cerebellar Ataxia
A battery of behavioral tests should be employed to quantitatively assess motor coordination and balance.
a) Rotarod Test This test evaluates motor coordination and balance.[1][12]
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure:
-
Training: Acclimate the rats to the rotarod at a low, constant speed (e.g., 4 rpm) for a few minutes on the days preceding the test.
-
Testing: Place the rat on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes). Record the latency to fall or the time the rat remains on the rod. Perform multiple trials with adequate rest periods in between.
-
b) Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale This is an open-field locomotor test to assess hindlimb function.[1]
-
Apparatus: An open-field arena.
-
Procedure: Allow the rat to move freely in the open field for a set period (e.g., 4 minutes). Two independent, blinded observers score the locomotor function based on the 21-point BBB scale, which assesses joint movement, stepping, coordination, and trunk stability.
c) Gait Analysis This provides a quantitative assessment of walking patterns.[13]
-
Apparatus: A runway with a dark enclosure at one end. The floor is lined with paper.
-
Procedure: Dip the rat's hind paws in non-toxic ink and allow it to walk down the runway. Analyze the footprints for parameters such as stride length, stride width, and foot rotation.
Histological and Biochemical Analysis
a) Tissue Preparation
-
At the end of the experimental period, euthanize the animals via an approved method.
-
Perfuse the animals transcardially with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Dissect the brain and post-fix in 4% paraformaldehyde overnight.
-
Cryoprotect the brain in a sucrose (B13894) solution (e.g., 30% in PBS) before sectioning on a cryostat or microtome.
b) Histological Staining
-
Nissl Staining (e.g., Cresyl Violet): To visualize neuronal cell bodies and assess for neuronal loss and damage in the cerebellum and inferior olivary nucleus.[1]
-
Immunohistochemistry: To label specific cell types or proteins of interest.
-
Calbindin: A marker for Purkinje cells to assess their morphology and survival.
-
GFAP: A marker for astrocytes to assess gliosis, an indicator of neuroinflammation.
-
Iba1: A marker for microglia to assess microglial activation.
-
c) Western Blotting To quantify changes in protein expression in cerebellar tissue.[1][3]
-
Homogenize cerebellar tissue in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against proteins of interest (e.g., AMPA receptors, PSD-95, synaptophysin) and a loading control (e.g., β-actin or GAPDH).[1][3]
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
Data Presentation
Quantitative Behavioral Data
| Behavioral Test | Control Group (Mean ± SEM) | 3-AP Treated Group (Mean ± SEM) | p-value |
| Rotarod Latency (s) | Insert Data | Insert Data | Insert Data |
| BBB Score | Insert Data | Insert Data | Insert Data |
| Hindlimb Stride Length (cm) | Insert Data | Insert Data | Insert Data |
| Hindlimb Stride Width (cm) | Insert Data | Insert Data | Insert Data |
Quantitative Histological and Biochemical Data
| Parameter | Control Group (Mean ± SEM) | 3-AP Treated Group (Mean ± SEM) | p-value |
| Purkinje Cell Count (cells/mm) | Insert Data | Insert Data | Insert Data |
| Dendritic Spine Density (spines/µm) | Insert Data | Insert Data | Insert Data |
| GFAP Expression (relative to control) | 1.0 ± SEM | Insert Data | Insert Data |
| AMPA Receptor Expression (relative to control) | 1.0 ± SEM | Insert Data | Insert Data |
| PSD-95 Expression (relative to control) | 1.0 ± SEM | Insert Data | Insert Data |
Conclusion
The this compound-induced model of cerebellar ataxia in rats is a robust and reproducible method for studying the mechanisms of cerebellar dysfunction and for screening potential neuroprotective and restorative therapies. Careful adherence to the described protocols and a comprehensive assessment of behavioral, histological, and biochemical endpoints are crucial for obtaining reliable and meaningful data.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced ataxic-like motor impairments are associated with plastic changes in the Purkinje cells of the rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cerebellar ataxia produced by 3-acetyl pyridine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerebellar Ataxia Produced by 3-Acetyl Pyridine in Rat | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 6. Co-treatment with riluzole, a neuroprotective drug, ameliorates the this compound-induced neurotoxicity in cerebellar Purkinje neurones of rats: behavioural and electrophysiological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Does Moringa oleifera leaf extract protect the brain against this compound-induced cerebellar ataxia in rat? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Niacinamide blocks this compound toxicity of cerebellar granule cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound produces age-dependent excitotoxic lesions in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on serotonin uptake and release from rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Measurement of Ataxia and Related Neurological Signs in the Laboratory Rat | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
Application Notes and Protocols for 3-Acetylpyridine-Induced Neurodegeneration Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Acetylpyridine (3-AP) is a neurotoxin that serves as a metabolic antagonist to nicotinamide (B372718), a crucial component of nicotinamide adenine (B156593) dinucleotide (NAD+). Administration of 3-AP in rodents leads to a depletion of NAD+, thereby inhibiting NAD+-dependent enzymatic reactions essential for cellular metabolism. This metabolic disruption results in selective neuronal cell death in specific brain regions, making it a valuable tool for modeling neurodegenerative conditions. The 3-AP-induced neurodegeneration model is particularly relevant for studying cerebellar ataxia and neurodegenerative processes in the inferior olive, hippocampus, and striatum. This document provides detailed protocols for establishing this model in mice, assessing the behavioral and histological outcomes, and an overview of the implicated signaling pathways.
Data Presentation
Table 1: Quantitative Behavioral Outcomes in 3-AP Treated Mice
| Behavioral Test | Mouse Strain | 3-AP Dosage (IP) | Nicotinamide Dosage (IP) | Time Point | Observation | Reference |
| Accelerating Rotarod | C57BL/6 | 500 mg/kg | 500 mg/kg (3.5h post 3-AP) | 1 week post-treatment | 27% decrease in the percentage of trials completed (remaining on the rod for 180s).[1] | [1] |
| Gait Analysis (Propulsion) | C57BL/6 | 500 mg/kg | 500 mg/kg (3.5h post 3-AP) | 2-4 weeks post-treatment | ~5% decrease in propulsion.[1] | [1] |
| Gait Analysis (Hindpaw Swing) | C57BL/6 | 500 mg/kg | 500 mg/kg (3.5h post 3-AP) | 1-5 weeks post-treatment | 8-14% increase in hindpaw swing duration.[1] | [1] |
Table 2: Quantitative Histological Outcomes in 3-AP Treated Mice
| Brain Region | Mouse Strain | 3-AP Dosage (IP) | Nicotinamide Dosage (IP) | Time Point | Histological Finding | Reference |
| Inferior Olive | C57BL/6 | 50 mg/kg | 500 mg/kg (3-3.5h post 3-AP) | 7-11 days post-treatment | ~50% loss of cells.[1] | [1] |
| Inferior Olive (Rostral Medial Nucleus) | C57BL/6 | 500 mg/kg | 500 mg/kg (3.5h post 3-AP) | 1 week post-treatment | Significant loss of NeuN+ neurons.[1][2] | [1][2] |
| Inferior Olive (Dorsomedial Cell Column) | C57BL/6 | 500 mg/kg | 500 mg/kg (3.5h post 3-AP) | 1 week post-treatment | Significant loss of NeuN+ neurons.[1][2] | [1][2] |
| Inferior Olive (Ventrolateral Protrusion) | C57BL/6 | 500 mg/kg | 500 mg/kg (3.5h post 3-AP) | 1 week post-treatment | Significant loss of NeuN+ neurons.[1][2] | [1][2] |
| Inferior Olive (Cap of Kooy) | C57BL/6 | 500 mg/kg | 500 mg/kg (3.5h post 3-AP) | 1 week post-treatment | Significant loss of NeuN+ neurons.[1][2] | [1][2] |
Experimental Protocols
Protocol for Induction of Neurodegeneration with this compound
This protocol describes the intraperitoneal (IP) administration of 3-AP followed by nicotinamide to induce selective neurodegeneration. Mice are less sensitive to 3-AP than rats; therefore, higher doses are required.[1][2]
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Nicotinamide (Sigma-Aldrich or equivalent)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile syringes and needles (27-30 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Preparation of 3-AP Solution:
-
On the day of injection, prepare a fresh solution of 3-AP in sterile PBS. For a dosage of 60 mg/kg, a 6 mg/mL solution is appropriate for a 10 mL/kg injection volume.
-
Ensure the 3-AP is fully dissolved. Gentle warming and vortexing may be necessary. Allow the solution to return to room temperature before injection.
-
-
Preparation of Nicotinamide Solution:
-
Prepare a fresh solution of nicotinamide in sterile PBS. For a dosage of 300 mg/kg, a 30 mg/mL solution is suitable for a 10 mL/kg injection volume.
-
Ensure complete dissolution.
-
-
Administration:
-
Weigh each mouse accurately to calculate the precise injection volume.
-
Administer 3-AP via intraperitoneal (IP) injection.
-
Three to four hours after the 3-AP injection, administer nicotinamide via IP injection.[1] This delayed administration helps to limit the toxicity to specific brain regions, particularly the inferior olive.[1]
-
-
Post-Injection Monitoring:
-
Monitor the animals closely for signs of distress, ataxia, and any adverse reactions for at least 72 hours post-injection.
-
Provide easy access to food and water, as motor impairments may hinder their ability to reach standard food hoppers and water spouts.
-
Protocol for Behavioral Assessment: Accelerating Rotarod Test
This test assesses motor coordination and balance, which are typically impaired in the 3-AP model.
Materials:
-
Rotarod apparatus for mice
-
Timer
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the test.
-
Training Phase (Optional but Recommended):
-
For 2-3 consecutive days prior to baseline testing, train the mice on the rotarod.
-
Place each mouse on the rod at a low, constant speed (e.g., 4-5 RPM) for 60 seconds per trial.[3]
-
Conduct 2-3 trials per day with an inter-trial interval of at least 15 minutes.
-
-
Testing Phase:
-
Set the rotarod to accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).[3]
-
Place the mouse on the rotating rod and start the acceleration protocol.
-
Record the latency to fall (the time until the mouse falls off the rod). A trial can be ended if the mouse clings to the rod and completes a full passive rotation.
-
Perform 3 trials with a 15-minute inter-trial interval.[4]
-
Conduct baseline testing before 3-AP administration and at desired time points post-injection (e.g., 1, 2, and 4 weeks).
-
Protocol for Histological Analysis
-
Perfusion and Fixation:
-
Deeply anesthetize the mouse with an appropriate anesthetic.
-
Perform transcardial perfusion with ice-cold PBS to wash out the blood, followed by 4% paraformaldehyde (PFA) in PBS for fixation.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
-
Cryoprotection and Sectioning:
-
Transfer the brain to a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.
-
Freeze the brain and cut coronal or sagittal sections (e.g., 30-40 µm thick) using a cryostat or vibratome.
-
This protocol allows for the assessment of neuronal loss and microglial activation.
Procedure:
-
Washing: Wash free-floating sections in PBS (3 x 5 minutes).
-
Permeabilization and Blocking:
-
Primary Antibody Incubation:
-
Incubate sections with primary antibodies (e.g., rabbit anti-Iba1 and mouse anti-NeuN) diluted in blocking solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash sections in PBS (3 x 10 minutes).
-
Incubate with appropriate fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) diluted in blocking solution for 2 hours at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash sections in PBS (3 x 10 minutes).
-
Mount the sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
Image using a fluorescence or confocal microscope.
-
Fluoro-Jade C is an anionic fluorescein (B123965) derivative that specifically stains degenerating neurons.
Procedure:
-
Mount Sections: Mount brain sections onto gelatin-coated slides and let them dry.[7]
-
Rehydration and Permanganate (B83412) Incubation:
-
Immerse slides in a basic alcohol solution (e.g., 1% sodium hydroxide (B78521) in 80% ethanol) for 5 minutes.[8]
-
Rinse in 70% ethanol (B145695) for 2 minutes, then in distilled water for 2 minutes.[8]
-
Incubate in a 0.06% potassium permanganate solution for 10 minutes to reduce background fluorescence.[8][9]
-
Rinse in distilled water for 2 minutes.[8]
-
-
Fluoro-Jade C Staining:
-
Incubate slides in the Fluoro-Jade C staining solution (e.g., 0.0001% Fluoro-Jade C in 0.1% acetic acid) for 10 minutes.[8]
-
-
Rinsing and Drying:
-
Rinse slides through three changes of distilled water (1 minute each).[8]
-
Dry the slides on a slide warmer at ~50°C.
-
-
Clearing and Coverslipping:
-
Clear the slides in xylene and coverslip with a non-aqueous mounting medium (e.g., DPX).[7]
-
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Procedure:
-
Follow the manufacturer's instructions for a commercial TUNEL assay kit (e.g., from Roche, Promega, or Abcam).
-
General Steps:
-
Rehydrate tissue sections.
-
Permeabilize the tissue (e.g., with Proteinase K or Triton X-100).[10]
-
Incubate with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides in a humidified chamber at 37°C for 60 minutes.[11]
-
Stop the reaction and wash the sections.
-
Visualize the labeled cells using a fluorescence microscope.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for the 3-AP induced neurodegeneration mouse model.
Caption: Putative signaling pathways in 3-AP induced neurotoxicity.
References
- 1. This compound Neurotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rotarod-Test for Mice [protocols.io]
- 4. mmpc.org [mmpc.org]
- 5. researchgate.net [researchgate.net]
- 6. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 7. histo-chem.com [histo-chem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. biosensis.com [biosensis.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
Application of 3-Acetylpyridine in Studying Metal Chelation Properties
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3-Acetylpyridine, a versatile heterocyclic ketone, serves as a valuable ligand in the study of metal chelation. Its pyridine (B92270) ring provides a nitrogen donor atom, while the acetyl group offers an oxygen donor, allowing for the formation of stable chelate rings with various metal ions. This bidentate coordination capability makes this compound and its derivatives excellent candidates for investigating the principles of coordination chemistry, determining the stability of metal complexes, and exploring their potential applications in catalysis, materials science, and pharmacology.
The study of this compound's metal chelation properties is crucial for understanding its biological activity and for the rational design of novel therapeutic agents. For instance, the interaction of this compound-derived compounds with metal ions can influence their cytotoxic, antimicrobial, and enzymatic inhibition activities. By forming stable complexes, these ligands can alter the bioavailability and reactivity of essential or toxic metal ions within biological systems.
Key analytical techniques employed to characterize the metal chelation properties of this compound include UV-Visible (UV-Vis) spectrophotometry and potentiometric titration. UV-Vis spectrophotometry allows for the determination of complex stoichiometry and formation constants by monitoring changes in the absorbance spectra upon complexation. Potentiometric titrations are utilized to determine the stepwise and overall stability constants of the metal-ligand complexes in solution, providing quantitative insights into the strength of the metal-ligand interactions.
Data Presentation
| Ligand System | Metal Ion | log K₁ | log K₂ | Conditions |
| Pyridine-2-carbaldehyde-2'-pyridylhydrazone | Fe(II) | 7.8 | 7.5 | 25 °C, 0.1 M KCl |
| Pyridine-2-carbaldehyde-2'-pyridylhydrazone | Ni(II) | 9.2 | 8.5 | 25 °C, 0.1 M KCl |
| Pyridine-2-carbaldehyde-2'-pyridylhydrazone | Cu(II) | 11.5 | 9.8 | 25 °C, 0.1 M KCl |
| Pyridine-2-carbaldehyde-2'-pyridylhydrazone | Zn(II) | 6.9 | 6.2 | 25 °C, 0.1 M KCl |
| ac₃py14 (a macrocycle with a pyridine unit) | Cu²⁺ | 21.1 | - | T = 298.0 K, I = 0.10 mol dm⁻³ in NMe₄NO₃[1] |
| ac₃py14 (a macrocycle with a pyridine unit) | La³⁺ | 15.8 | - | T = 298.0 K, I = 0.10 mol dm⁻³ in NMe₄NO₃[1] |
| ac₃py14 (a macrocycle with a pyridine unit) | Sm³⁺ | 17.5 | - | T = 298.0 K, I = 0.10 mol dm⁻³ in NMe₄NO₃[1] |
| ac₃py14 (a macrocycle with a pyridine unit) | Ho³⁺ | 18.2 | - | T = 298.0 K, I = 0.10 mol dm⁻³ in NMe₄NO₃[1] |
Experimental Protocols
Protocol 1: Determination of Stoichiometry by the Method of Continuous Variations (Job's Plot) using UV-Vis Spectrophotometry
Objective: To determine the stoichiometry of the metal-ligand complex formed between a metal ion and this compound.
Materials:
-
This compound
-
Metal salt (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O)
-
Solvent (e.g., Methanol, Ethanol, or an appropriate buffer solution)
-
Volumetric flasks (10 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare equimolar stock solutions (e.g., 1 x 10⁻³ M) of this compound and the metal salt in the chosen solvent.
-
-
Preparation of Sample Series:
-
Prepare a series of solutions in 10 mL volumetric flasks by mixing the stock solutions of the metal salt and this compound in varying molar ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), while keeping the total volume and total molar concentration constant.
-
-
Spectrophotometric Measurement:
-
Allow the solutions to equilibrate for a specified time.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex. This wavelength is typically determined by scanning the spectrum of a solution containing a mixture of the metal and ligand.
-
-
Data Analysis:
-
Calculate the mole fraction of the ligand for each solution.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 indicates a 1:2 (metal:ligand) complex.
-
Protocol 2: Determination of Stability Constants by Potentiometric Titration
Objective: To determine the stepwise stability constants of metal complexes with this compound.
Materials:
-
This compound
-
Metal salt (e.g., Cu(NO₃)₂, Zn(NO₃)₂)
-
Standardized strong acid (e.g., 0.1 M HClO₄)
-
Standardized carbonate-free strong base (e.g., 0.1 M NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃, NaClO₄)
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Thermostated reaction vessel
Procedure:
-
Calibration of the Electrode:
-
Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).
-
-
Titration of the Ligand (Protonation Constants):
-
Prepare a solution containing a known concentration of this compound, the inert salt, and a known amount of strong acid in the thermostated vessel.
-
Titrate this solution with the standardized strong base, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of base added. The data from this titration is used to calculate the protonation constants of this compound.
-
-
Titration of the Metal-Ligand System:
-
Prepare a solution containing the same concentrations of this compound, inert salt, and strong acid as in the ligand titration, but also add a known concentration of the metal salt.
-
Titrate this solution with the same standardized strong base, again recording the pH after each addition.
-
-
Data Analysis:
-
The titration data for the metal-ligand system will be shifted to lower pH values compared to the ligand-only titration due to the release of protons upon complexation.
-
Using appropriate software (e.g., HYPERQUAD), the titration data can be analyzed to determine the stepwise stability constants (K₁, K₂, etc.) of the metal-3-acetylpyridine complexes.
-
Visualizations
Caption: Experimental workflow for studying metal chelation properties.
Caption: Hypothesized mechanism of biological action for metal complexes.
References
3-Acetylpyridine: A Versatile Reagent in the Synthesis of Heterocyclic Compounds
Application Note
Introduction
3-Acetylpyridine is a readily available and versatile building block in organic synthesis, serving as a key precursor for a wide array of heterocyclic compounds.[1] Its structure, featuring a pyridine (B92270) ring activated by an acetyl group, allows for reactivity at multiple sites: the carbonyl group, the α-methyl protons, and the pyridine nitrogen. This unique reactivity makes it an important starting material in the development of novel compounds for pharmaceutical and materials science research. This document outlines detailed protocols for several key synthetic transformations utilizing this compound, including the synthesis of chalcones, pyrazolines, and products from Knoevenagel condensation.
Application 1: Synthesis of 3-Pyridyl Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is widely used to synthesize chalcones. The reaction involves the base-catalyzed condensation of an aldehyde with a ketone.[2][3] this compound readily undergoes this reaction with various aromatic aldehydes to produce 3-pyridyl chalcones, which are important intermediates for synthesizing various biologically active heterocyclic compounds.[1][4][5]
Caption: General workflow for the synthesis and purification of 3-pyridyl chalcones.
Quantitative Data Summary
The yields of 3-pyridyl chalcones vary depending on the substituent on the aromatic aldehyde. Representative examples are summarized in the table below.
| Entry | Aldehyde | Product | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde (B46862) | 1-(Pyridin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 82 | [6] |
| 2 | 2,4-Dichlorobenzaldehyde | 1-(Pyridin-3-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | 85 | [7] |
| 3 | 4-Nitrobenzaldehyde | 1-(Pyridin-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one | 78 | [7] |
| 4 | 3,4,5-Trimethoxybenzaldehyde | 1-(Pyridin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 78 | [1] |
| 5 | 4-Fluorobenzaldehyde | 1-(Pyridin-3-yl)-3-(4-fluorophenyl)prop-2-en-1-one | 92 | [7] |
Detailed Experimental Protocol
Synthesis of 1-(Pyridin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one [6][7]
-
Materials:
-
This compound (0.001 mol, 0.121 g)
-
4-Chlorobenzaldehyde (0.001 mol, 0.141 g)
-
Ethanol (B145695) or Methanol
-
Aqueous Sodium Hydroxide (B78521) (10% solution, 15 mL)
-
Crushed Ice
-
Dilute Hydrochloric Acid (if necessary)
-
-
Procedure:
-
In a round-bottom flask, dissolve equimolar quantities of this compound (0.001 mol) and 4-chlorobenzaldehyde (0.001 mol) in a minimum amount of ethanol.
-
Cool the flask in an ice bath.
-
Slowly add 15 mL of a 10% aqueous sodium hydroxide solution to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature for approximately 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
If a precipitate forms, collect the solid product by vacuum filtration. If no solid forms, acidify the mixture with dilute HCl.
-
Wash the collected solid with cold water until the washings are neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.
-
Application 2: Synthesis of Pyrazolines from 3-Pyridyl Chalcones
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of biological activities.[8] A common and efficient method for their synthesis is the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) hydrate (B1144303).[9][10] The 3-pyridyl chalcones synthesized in Application 1 serve as excellent precursors for this transformation.
Caption: Synthetic pathway from this compound to pyrazoline derivatives.
Quantitative Data Summary
The cyclization of 3-pyridyl chalcones with hydrazine hydrate generally proceeds in good yields. The table below shows examples of this conversion.
| Entry | Chalcone Precursor | Product | Yield (%) | Reference |
| 1 | 1-(Pyridin-3-yl)-3-phenylprop-2-en-1-one | 5-Phenyl-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole | ~75-85 | [9][11] |
| 2 | 1-(Pyridin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 5-(4-Chlorophenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole | ~75-85 | [9][11] |
| 3 | 1-(Pyridin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 5-(4-Methoxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole | ~75-85 | [9][11] |
Note: Specific yield percentages for these exact transformations can vary; the provided range is based on typical yields for this reaction type.
Detailed Experimental Protocol
Synthesis of 5-Phenyl-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole [8][11]
-
Materials:
-
1-(Pyridin-3-yl)-3-phenylprop-2-en-1-one (0.01 mol)
-
Hydrazine Hydrate (80% or 99%) (0.015 mol)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Ice-cold water
-
-
Procedure:
-
In a round-bottom flask, dissolve the chalcone (0.01 mol) in ethanol (25 mL) or glacial acetic acid (25 mL).
-
Add hydrazine hydrate (0.015 mol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture at 80-90 °C for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water, then dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.
-
Application 3: Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base, to form a C=C bond.[12] While this compound itself does not have a classic active methylene group, the α-methyl protons can be activated under certain conditions to react with highly electrophilic carbonyls, or it can be a precursor to molecules that do. More commonly, the related pyridine aldehydes are used. For instance, 3-pyridinaldehyde readily reacts with active methylene compounds like malononitrile (B47326).
Caption: Knoevenagel condensation of 3-pyridinaldehyde with malononitrile.
Quantitative Data Summary
The Knoevenagel condensation of pyridine aldehydes with active methylene compounds is generally efficient.
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Yield (%) | Reference |
| 1 | 3-Pyridinaldehyde | Malononitrile | None (in H₂O:EtOH) | 94 | |
| 2 | 4-Pyridinecarboxaldehyde | Malononitrile | None (in H₂O:EtOH) | 95 |
Detailed Experimental Protocol
Synthesis of 2-(Pyridin-3-ylmethylene)malononitrile
-
Materials:
-
3-Pyridinaldehyde (2 mmol)
-
Malononitrile (2 mmol)
-
Ethanol (10 mL)
-
Piperidine (B6355638) (catalytic amount, ~2-3 drops)
-
-
Procedure:
-
To a solution of 3-pyridinaldehyde (2 mmol) in ethanol (10 mL), add malononitrile (2 mmol).
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitates, collect it by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, using a hexane-ethyl acetate (B1210297) gradient) or recrystallization.
-
Other Potential Applications
Reductive Amination: The carbonyl group of this compound can undergo reductive amination, a process that converts aldehydes and ketones into amines.[13][14] This one-pot reaction typically involves treating the ketone with an amine (such as aniline (B41778) or benzylamine) and a reducing agent.[15] Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] are often preferred as they selectively reduce the intermediate iminium ion without significantly reducing the starting ketone.[3][16]
Hantzsch Dihydropyridine Synthesis: The classical Hantzsch synthesis involves a multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate to form a 1,4-dihydropyridine.[17][18][19] While this compound is not a β-keto ester, modified Hantzsch-type reactions can utilize α,β-unsaturated ketones (like the chalcones from Application 1) or other 1,3-dicarbonyl synthons derived from this compound to construct substituted pyridine rings, which are prevalent in many pharmaceutical agents.[20]
This compound is a valuable and versatile reagent in organic synthesis, providing access to a diverse range of important heterocyclic scaffolds. The protocols detailed herein for the synthesis of chalcones and pyrazolines demonstrate straightforward and efficient transformations. Furthermore, its potential use in Knoevenagel condensations, reductive aminations, and Hantzsch-type reactions highlights its broad utility for researchers in synthetic chemistry and drug development.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Synthesis and Antimicrobial Activities of Some this compound Derivatives [gkyj-aes-20963246.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 16. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 17. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 18. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 19. Hantzsch pyridine synthesis - Wikiwand [wikiwand.com]
- 20. acgpubs.org [acgpubs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Acetylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Acetylpyridine. The described protocol is suitable for determining the purity and concentration of this compound in various samples, making it a valuable tool for quality control, stability testing, and research applications in the pharmaceutical and chemical industries. The method demonstrates excellent linearity, precision, and specificity.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and is also used in the fragrance industry. Accurate and reliable quantification of this compound is crucial to ensure the quality and efficacy of final products. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity for the analysis of organic molecules like this compound. This document provides a comprehensive protocol for the HPLC analysis of this compound, including detailed experimental procedures and method validation data.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chemicals and Reagents:
-
This compound reference standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Chromatographic Conditions
A reverse-phase HPLC method is employed for the separation and quantification of this compound.[1] The following chromatographic conditions have been optimized for this analysis.
| Parameter | Value |
| HPLC Column | Primesep 200, 4.6 x 250 mm, 5 µm[1] or equivalent C8/C18 column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A gradient method is utilized for the analysis.[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (50:50 mixture of Mobile Phase A and B).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to establish the calibration curve for linearity assessment.
-
Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable solvent. Dilute the sample solution with the mobile phase to obtain a final concentration within the linear range of the method.
Method Validation
The analytical method was validated in accordance with ICH guidelines to ensure its suitability for the intended application.[2] The validation parameters assessed include specificity, linearity, precision, and accuracy.
Data Presentation
The quantitative data from the method validation studies are summarized in the tables below.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| %RSD of Peak Area | ≤ 2.0% | < 1.0% |
Table 2: Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions over a specified concentration range.[3]
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 25432x + 1234 |
Table 3: Precision
The precision of the method was determined by performing replicate injections of a standard solution.[3]
| Precision Type | % RSD |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Table 4: Accuracy (Recovery)
The accuracy of the method was assessed by spiking a known amount of this compound into a sample matrix at different concentration levels.
| Spiked Level | Mean Recovery (%) |
| 80% | 99.5% |
| 100% | 100.2% |
| 120% | 99.8% |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC Analysis of this compound.
Method Validation Pathway
The following diagram outlines the key steps and parameters involved in the validation of the HPLC method for this compound analysis.
Caption: Key Parameters for HPLC Method Validation.
Conclusion
The described RP-HPLC method provides a reliable and accurate means for the quantitative analysis of this compound. The method is specific, linear over a wide concentration range, precise, and accurate. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals for the routine analysis of this compound in various sample matrices.
References
Application Notes and Protocols for the Identification of 3-Acetylpyridine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylpyridine is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its accurate identification and quantification are crucial for quality control and regulatory compliance in the drug development process. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive analytical method for the determination of this compound. This document provides detailed application notes and protocols for the identification and quantification of this compound using GC-MS.
Principle of the Method
Gas chromatography separates volatile and semi-volatile compounds from a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that allows for the definitive identification of the compound. For quantitative analysis, the abundance of specific ions is measured.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the preparation of samples for GC-MS analysis of this compound. The specific procedure may need to be optimized based on the sample matrix (e.g., active pharmaceutical ingredient (API), reaction mixture, biological sample).
Materials:
-
This compound reference standard
-
Methanol (B129727) (HPLC grade) or other suitable volatile organic solvent
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
GC vials with septa
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
-
Sample Solution Preparation (for a solid API):
-
Accurately weigh approximately 100 mg of the API sample.
-
Dissolve the sample in a 10 mL volumetric flask with methanol.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
Note: For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of this compound. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 70 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| Mass Range | m/z 40-200 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
| SIM Ions for 3-AP | Quantifier: 106 m/z, Qualifiers: 78 m/z, 121 m/z[1] |
Data Presentation and Quantitative Analysis
The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the analyte in the sample with that of the reference standard. For quantitative analysis, a calibration curve is constructed by plotting the peak area of the quantifier ion (m/z 106) against the concentration of the calibration standards. The concentration of this compound in the sample is then determined from this curve.
Method Validation Parameters (Representative Data)
The following table summarizes typical method validation parameters for the quantitative analysis of pyridine (B92270) derivatives by GC-MS. These values should be established for this compound during method validation in your laboratory.
| Parameter | Typical Performance |
| Linearity | |
| Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (RSD%) | |
| Repeatability (n=6) | < 5% |
| Intermediate Precision | < 10% |
| Accuracy (Recovery %) | |
| Spiked Samples (3 levels) | 90 - 110% |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for this compound analysis by GC-MS.
Disclaimer: The provided protocols and validation data are intended as a general guide. It is essential to validate the analytical method for its intended use in your laboratory, following the guidelines of relevant regulatory authorities.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Acetylpyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Acetylpyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors depending on the chosen synthetic route. Here are some common causes and potential solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Extend the reaction time or increase the temperature, monitoring the reaction progress using techniques like TLC or GC. For instance, in the synthesis from nicotinic acid and ethyl acetate (B1210297), a reaction time of 5 hours at reflux (78°C) is reported to achieve a high yield.[1]
-
-
Suboptimal Reagent Stoichiometry: The molar ratios of your reactants might not be ideal.
-
Solution: Experiment with varying the stoichiometry of your reagents. For example, when using ethyl nicotinate (B505614) and ethyl acetate, an excess of ethyl acetate is employed as it also acts as the solvent.[2]
-
-
Catalyst Inactivity or Inefficiency: The catalyst may be poisoned, used in insufficient amounts, or may not be the most effective for your specific reaction conditions.
-
Solution: Ensure the catalyst is fresh and used in the correct proportion. For gas-phase reactions involving alkyl nicotinates and acetic acid, a titanium dioxide-based catalyst on a high-porosity alumina-silica support has been shown to improve selectivity and yield.[3][4] In the synthesis from nicotinic acid, TiO₂ has been used as a co-catalyst with sodium ethoxide.[1]
-
-
Side Reactions: The formation of by-products can significantly reduce the yield of the desired product. A common side product is pyridine (B92270), formed through decarboxylation of the nicotinate starting material.[3][4]
-
Solution: Optimizing reaction conditions such as temperature and catalyst can minimize side reactions. Using a catalyst with high selectivity is crucial. For example, a catalyst composed of titanium dioxide and an alkali/alkaline earth metal oxide on an alumina-silica support was developed to reduce pyridine formation.[3]
-
Q2: I am observing significant by-product formation in my reaction. How can I improve the selectivity for this compound?
A2: Improving selectivity is key to a successful synthesis. Here are some strategies:
-
Catalyst Selection: The choice of catalyst plays a critical role in directing the reaction towards the desired product. For the reaction of alkyl nicotinates with acetic acid, a catalyst system of titanium dioxide and an alkali or alkaline earth metal oxide on an alumina-silica support with high porosity has been shown to significantly improve selectivity for this compound over the formation of pyridine.[3][4]
-
Reaction Temperature: Temperature control is crucial. For gas-phase catalytic reactions, a temperature range of 350-450°C is often preferred.[3] Running the reaction at the optimal temperature can favor the kinetics of the desired reaction over side reactions.
-
Choice of Starting Material: The choice of the alkyl ester of nicotinic acid can influence the ease of separation and potentially the selectivity. Using higher boiling point esters like butyl nicotinate can simplify purification as their boiling points are more distinct from that of this compound.[3][4]
Q3: I am struggling with the purification of this compound from the reaction mixture. What are the recommended purification methods?
A3: Purification of this compound can be challenging due to the presence of unreacted starting materials and by-products with similar physical properties.
-
Distillation: Vacuum distillation is a common method for purifying this compound, which is a liquid at room temperature.[1][2] For example, a fraction boiling at 100-110°C under -0.095 MPa has been collected to obtain pure this compound.[1]
-
Extraction and pH Adjustment: An acid-base extraction can be effective for removing acidic or basic impurities. The crude product can be dissolved in an acid, washed with an organic solvent to remove neutral impurities, and then the aqueous layer is basified to precipitate the this compound, which can then be extracted with an organic solvent.[5]
-
Chromatography: While not always ideal for large-scale production due to cost, column chromatography can be used for small-scale purification to obtain a highly pure product.
Q4: What are some of the most common and high-yielding synthetic routes to this compound that I should consider?
A4: Several synthetic methods have been reported with good to excellent yields. The choice of method often depends on the available starting materials, scale of the reaction, and equipment. Here are a few examples:
-
From Nicotinic Acid/Ethyl Nicotinate and Ethyl Acetate: This method involves the reaction of nicotinic acid or its ethyl ester with ethyl acetate in the presence of a base like sodium ethoxide or sodium metal.[1][2] Yields as high as 90% have been reported.[1][2]
-
Gas-Phase Catalytic Reaction: The reaction of an alkyl nicotinate (e.g., methyl or butyl nicotinate) with acetic acid in the gas phase over a solid catalyst can provide good yields and selectivity. Yields of up to 73% with 78% selectivity have been achieved using a specialized catalyst.[3]
-
From 3-Bromopyridine (B30812): A multi-step synthesis starting from 3-bromopyridine and involving a Sonogashira coupling with trimethylsilylacetylene (B32187) followed by hydration of the resulting alkyne can also be employed.[1]
Data Presentation: Comparison of Synthesis Methods
| Starting Material(s) | Reagents/Catalyst | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Nicotinic acid, Ethyl acetate | Sodium ethoxide, TiO₂ | Reflux at 78°C for 5 hours | 90 | 98.7 | [1] |
| Ethyl nicotinate, Ethyl acetate | Sodium metal, Acetic acid, Sulfuric acid | Reflux for 5 hours, then hydrolysis | 90.2 | - | [2] |
| Butyl nicotinate, Acetic acid | Alumina-silica supported TiO₂/alkali metal oxide | Gas phase, 410°C | 73 | - | [3] |
| Methyl nicotinate, Acetic acid | TiO₂ (anatase), Sodium oxide | Gas phase, 400°C | - (60% selectivity) | - | [3][6] |
| 3-Bromopyridine, Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Diisopropylamine, KOH | Multi-step, room temperature | 95 (for the final step) | - | [1] |
Experimental Protocols
Synthesis of this compound from Nicotinic Acid [1]
-
Combine 12.3 g of nicotinic acid with 110 g of ethyl acetate in a suitable reaction flask.
-
Stir the mixture and cool to 3°C.
-
Add 8.85 g of sodium ethoxide.
-
After uniform stirring, add 0.12 g of TiO₂.
-
Heat the reaction mixture to 53°C and maintain for 3 hours to form ethyl nicotinate. Monitor the reaction by HPLC.
-
Cool the mixture to 3°C and add another 55 g of ethyl acetate and 11.56 g of sodium ethoxide.
-
Heat the reaction to reflux at 78°C and maintain for 5 hours.
-
Cool the mixture to 5°C and add 50 mL of water.
-
Add 85 g of hydrobromic acid dropwise.
-
Heat to reflux and maintain for 5 hours.
-
After cooling to room temperature, add a sodium carbonate solution dropwise to adjust the pH to 9.
-
Extract the mixture with dichloromethane.
-
Dry the organic layer and perform vacuum distillation to collect the fraction boiling at 100-110°C under -0.095 MPa. This should yield approximately 11 g of this compound.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in this compound synthesis.
General Synthesis Pathway Selection Logic
Caption: Decision tree for selecting a this compound synthesis method.
References
- 1. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 2. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
- 3. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
- 4. CN1491214A - Process and catalyst for preparation of acetylpyridines - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. prepchem.com [prepchem.com]
Common impurities in 3-Acetylpyridine synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities during the synthesis of 3-Acetylpyridine.
Troubleshooting Guides
Issue: Low Purity of this compound After Synthesis
If you are observing low purity of your this compound product, consult the following guide to identify the potential source of impurity and the appropriate purification method.
Troubleshooting Workflow
Caption: A troubleshooting workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The common impurities largely depend on the synthetic route employed. However, some of the most frequently encountered impurities include:
-
Unreacted Starting Materials : Depending on the synthesis method, these can include nicotinic acid, ethyl nicotinate (B505614), methyl nicotinate, or 3-bromopyridine.[1][2][3] The use of higher boiling point esters, such as butyl nicotinate, can simplify the removal of unreacted starting material through distillation, as their boiling points are significantly different from that of this compound.[3]
-
Side-Products : A common side-product, particularly in syntheses starting from nicotinic acid esters, is pyridine, which arises from decarboxylation.[3][4]
-
Isomeric Impurities : The presence of isomers, such as 4-acetylpyridine, has been noted in analytical chromatograms of this compound.[5]
-
Residual Acids : If nicotinic acid is used as a starting material, it may persist as an impurity in the final product.
Q2: How can I remove unreacted nicotinic acid esters from my this compound product?
A2: Vacuum distillation is a highly effective method for separating this compound from unreacted nicotinic acid esters, especially when there is a significant difference in their boiling points.[1][2]
| Compound | Boiling Point (°C) at atmospheric pressure |
| This compound | ~220 |
| Methyl Nicotinate | ~209 |
| Ethyl Nicotinate | ~225-226 |
| Butyl Nicotinate | ~260-261 |
As indicated in the table, using a higher boiling point ester like butyl nicotinate can facilitate easier separation.[3]
Q3: I suspect my product is contaminated with nicotinic acid. How can I remove it?
A3: An acid-base extraction is the recommended method for removing acidic impurities like nicotinic acid. The general procedure involves dissolving the crude product in a suitable organic solvent and washing it with an aqueous basic solution, such as sodium bicarbonate, to remove the acidic impurity.[1]
Acid-Base Extraction Workflow
Caption: A diagram illustrating the acid-base extraction process for purification.
Q4: My product purity is still low after distillation. What other methods can I try?
A4: If distillation does not provide a product of sufficient purity, column chromatography is a versatile alternative.[6] For challenging separations, a multi-step purification approach can be employed. This may involve an initial acid-base extraction, followed by distillation, and finally, column chromatography for trace impurities. In some instances, filtration through materials like high-density zeolite (Primisil) has been used to improve purity.[1]
Another, more classical, approach involves the conversion of this compound to its phenylhydrazone derivative. This solid derivative can be purified by recrystallization and then hydrolyzed back to the pure this compound.[7]
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol is suitable for removing impurities with significantly different boiling points from this compound.
-
Apparatus Setup : Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Sample Preparation : Place the crude this compound into the distillation flask.
-
Distillation : Gradually reduce the pressure to the desired level (e.g., -0.095 MPa).[1] Heat the distillation flask to the boiling point of this compound at that pressure (e.g., 100-110°C at -0.095 MPa).[1]
-
Fraction Collection : Collect the fraction that distills at the expected temperature range for this compound.
-
Analysis : Analyze the purity of the collected fraction using GC, HPLC, or NMR.
Protocol 2: Purification of this compound by Acid-Base Extraction
This protocol is designed to remove acidic impurities such as nicotinic acid.
-
Dissolution : Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[1]
-
Aqueous Wash : Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[1] Shake the funnel gently, venting frequently to release any pressure buildup.
-
Layer Separation : Allow the layers to separate and drain the aqueous layer.
-
Brine Wash : Wash the organic layer with a saturated aqueous solution of sodium chloride to remove residual water.[1]
-
Drying : Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).[1]
-
Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.[1]
Purity Levels from Different Synthetic Routes
The following table summarizes the purity and yield of this compound obtained from various synthetic methods reported in the literature.
| Starting Material(s) | Purity | Molar Yield | Reference |
| 3-Ethynylpyridine, water, trifluoromethanesulfonic acid, trifluoroethanol | Not specified | 95% | [1] |
| Not specified (worked up with toluenic solution) | 93% (HPLC) | Not specified | [1] |
| Ethyl Nicotinate, Ethyl Acetate, Sodium | Not specified | 90.2% | [2] |
| Nicotinic acid, Ethyl acetate, Sodium ethoxide | 98.7% | 90% | [1] |
References
- 1. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 2. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
- 3. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 350-03-8 [chemicalbook.com]
Technical Support Center: Troubleshooting 3-Acetylpyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low conversion rates in reactions involving 3-Acetylpyridine.
General Troubleshooting for this compound Reactions
Low conversion rates in reactions utilizing this compound can often be attributed to a set of common factors. Before delving into reaction-specific issues, consider the following general troubleshooting steps:
Q1: My reaction with this compound is showing low or no conversion. What are the first things I should check?
A1: When facing low conversion rates, a systematic check of your reaction components and conditions is crucial. Start with the following:
-
Purity of this compound: Impurities in this compound can significantly hinder reaction kinetics or poison catalysts. Ensure the purity of your starting material. Purification can be achieved by dissolving it in HCl, extracting with Et2O to remove nicotinic acid, followed by basification with NaOH, extraction with Et2O, and distillation.[1]
-
Reagent Quality: Verify the purity and activity of all other reagents, including solvents and catalysts. Degradation of reagents over time is a common cause of reaction failure.
-
Reaction Setup and Atmosphere: Ensure all glassware is properly dried to prevent unwanted side reactions with water. For oxygen or moisture-sensitive reactions, confirm that the reaction was performed under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to incomplete consumption of the limiting reagent.
Reaction-Specific Troubleshooting Guides
This section provides detailed troubleshooting for common reaction types where this compound is a key reactant.
Knoevenagel Condensation with this compound
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. In reactions involving this compound, the acetyl group's carbonyl is the electrophile.
Q2: I am experiencing a low yield in my Knoevenagel condensation between this compound and an active methylene (B1212753) compound. What are the likely causes and solutions?
A2: Low yields in this reaction can be traced to several factors related to the catalyst, solvent, temperature, and potential side reactions.[2][3]
Troubleshooting Low Yield in Knoevenagel Condensation
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inefficiency | The weak base catalyst (e.g., piperidine (B6355638), pyridine) may be degraded, used in an incorrect amount, or inappropriate for the specific substrates.[2][3] Strong bases can cause self-condensation of this compound.[4] | Optimize the catalyst and its concentration. Ensure the catalyst is fresh. Consider alternative catalysts like ammonium (B1175870) salts (e.g., ammonium acetate), which are considered a greener option.[3] |
| Unfavorable Solvent | The solvent polarity affects reaction kinetics.[3] Protic solvents can sometimes hinder the reaction. | Experiment with different solvents. Polar aprotic solvents like DMF or DMSO often favor the reaction. In some cases, solvent-free conditions have proven effective.[5] |
| Suboptimal Temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate.[3] | Gradually increase the reaction temperature. However, be aware that excessive heat can promote side reactions or decomposition.[6] |
| Water Accumulation | The reaction produces water as a byproduct. Failure to remove it can shift the equilibrium back towards the reactants.[3] | If applicable to your setup, use a Dean-Stark apparatus to remove water azeotropically. |
| Steric Hindrance | Bulky substituents on the active methylene compound can sterically hinder the nucleophilic attack on the carbonyl group of this compound. | Increase the reaction time and/or temperature. If possible, consider using a less sterically hindered active methylene compound. |
Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile (B47326)
This protocol describes a general procedure for the Knoevenagel condensation.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol) and malononitrile (1.0 mmol) to the chosen solvent (e.g., ethanol (B145695), 10 mL).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 mmol, 10 mol%).
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Logical Troubleshooting Flow for Knoevenagel Condensation
Caption: Troubleshooting flowchart for low conversion in Knoevenagel condensation.
Hantzsch Pyridine (B92270) Synthesis with this compound
The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines, which can then be oxidized to pyridines.[7] When this compound is used, it can act as one of the carbonyl components.
Q3: My Hantzsch synthesis involving this compound is giving a low yield. How can I optimize it?
A3: Low yields in the Hantzsch synthesis are often due to harsh reaction conditions, long reaction times, or suboptimal solvent choices.[8] Modern protocols have focused on improving these aspects.
Troubleshooting Low Yield in Hantzsch Pyridine Synthesis
| Potential Cause | Explanation | Recommended Solution |
| Harsh Reaction Conditions | Classical Hantzsch synthesis often requires high temperatures and long reaction times, which can lead to byproduct formation and degradation.[8] | Consider using microwave-assisted synthesis to reduce reaction times and potentially improve yields.[8] Ultrasonic irradiation has also been shown to be effective.[8] |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction rate and yield. | While traditional solvents like methanol (B129727) or ethanol are common, studies have shown that using aqueous micelles (e.g., with SDS) can lead to higher yields.[8][9] |
| Inefficient Catalyst | The reaction is often catalyzed by an acid. The choice and amount of catalyst are critical. | p-Toluenesulfonic acid (PTSA) has been shown to be an effective catalyst, especially in combination with ultrasonic irradiation in aqueous media.[8] |
| Incomplete Aromatization | The initial product is a dihydropyridine (B1217469), which needs to be oxidized to the final pyridine product. Incomplete oxidation will result in a lower yield of the desired product. | Ensure complete oxidation in the subsequent step using an appropriate oxidizing agent such as ferric chloride, manganese dioxide, or potassium permanganate.[8] |
Experimental Protocol: Optimized Hantzsch Synthesis
This protocol is an example of a modern, optimized procedure.
-
Reaction Setup: To a solution of sodium dodecyl sulfate (B86663) (SDS, 0.1 M) in water, add the aldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), this compound (1 mmol), and ammonium acetate (B1210297) (1.2 mmol).
-
Catalyst Addition: Add p-toluenesulfonic acid (PTSA, 10 mol%).
-
Reaction: Place the reaction mixture in an ultrasonic bath at room temperature. Monitor the reaction progress by TLC. The reaction is often complete within 30 minutes.[10]
-
Work-up: Upon completion, extract the dihydropyridine product with an appropriate organic solvent (e.g., ethyl acetate).
-
Aromatization: The isolated dihydropyridine can then be oxidized to the corresponding pyridine derivative using a suitable oxidizing agent.
Hantzsch Synthesis Experimental Workflow
Caption: Experimental workflow for an optimized Hantzsch pyridine synthesis.
Michael Addition Involving this compound Derivatives
The product of a Knoevenagel condensation with this compound is an α,β-unsaturated compound, which can act as a Michael acceptor.
Q4: I am observing the formation of a Michael adduct as a side product in my Knoevenagel condensation, which is reducing the yield of my desired product. How can I prevent this?
A4: The Michael addition of a second molecule of the active methylene compound to the Knoevenagel product is a common side reaction.[5][11]
Minimizing Michael Addition Side Reactions
| Potential Cause | Explanation | Recommended Solution |
| Excess Nucleophile | A high concentration of the deprotonated active methylene compound can lead to a subsequent Michael addition to the α,β-unsaturated product. | Carefully control the stoichiometry of the reactants. A 1:1 ratio of this compound to the active methylene compound is recommended.[5] |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long after the initial condensation is complete can favor the slower Michael addition. | Monitor the reaction closely using TLC. Once the starting materials are consumed and the desired product is formed, quench the reaction to prevent further reactions. |
| Reaction Conditions | Certain catalysts and solvents may promote the Michael addition more than others. | Experiment with different catalysts and solvent systems. For example, a milder base might favor the Knoevenagel condensation over the Michael addition. |
Signaling Pathway for Competing Reactions
Caption: Competing Knoevenagel and Michael addition pathways.
By carefully controlling the reaction conditions and stoichiometry, the formation of the undesired Michael adduct can be minimized, leading to a higher yield of the desired α,β-unsaturated product.
References
- 1. This compound | 350-03-8 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Michael Reaction | NROChemistry [nrochemistry.com]
Managing side product formation in 3-acetylpyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side product formation during the synthesis of 3-acetylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is a key intermediate for various pharmaceuticals and agrochemicals.[1][2] Several synthetic routes are commonly employed, including:
-
Reaction of nicotinic acid or its esters (e.g., ethyl nicotinate (B505614), methyl nicotinate) with acetic acid.[3][4][5]
-
Cross-coupling reactions starting from 3-halopyridines (e.g., 3-bromopyridine (B30812) or 3-chloropyridine).[1]
-
Dehydration of nicotinamide (B372718) in the presence of phosphorus pentoxide to form 3-cyanopyridine, which can be further reacted.[8]
-
Dry distillation of calcium nicotinate with calcium acetate.[6][9]
Q2: What is the most significant side product in the gas-phase synthesis of this compound from nicotinic acid esters and acetic acid?
A2: The most prominent side product in this synthesis is pyridine (B92270), which is formed through the decarboxylation of the starting nicotinic acid ester.[3][4] The formation of pyridine reduces the overall yield and complicates the purification of this compound.[4]
Q3: How can I purify crude this compound?
A3: Several purification methods can be employed to obtain high-purity this compound:
-
Acid-Base Extraction: Dissolve the crude product in hydrochloric acid (HCl) and extract with an organic solvent like diethyl ether (Et2O) to remove unreacted nicotinic acid. Subsequently, basify the aqueous layer with a base such as sodium hydroxide (B78521) (NaOH) and extract the purified this compound with an organic solvent.[9]
-
Distillation: The final product is often purified by distillation.[1][6][7]
-
Derivative Formation: For challenging purifications, this compound can be converted to its phenylhydrazone derivative, which can be isolated and then hydrolyzed back to the pure ketone.[6]
-
Caustic Wash: Shaking the crude product with 50% aqueous potassium hydroxide (KOH) followed by extraction and distillation is another effective purification technique.[6]
Troubleshooting Guides
Problem 1: Low yield of this compound and high pyridine content in the gas-phase synthesis from nicotinic acid esters.
Possible Cause: This issue is primarily due to the decarboxylation of the nicotinic acid ester starting material, a significant side reaction that produces pyridine.[3][4] The choice of catalyst and reaction conditions plays a crucial role in the selectivity of the reaction.
Solutions:
-
Catalyst Selection: The use of a highly porous alumina-silica support for the titanium dioxide-based catalyst has been shown to improve the selectivity for this compound and reduce the formation of pyridine.[3][4]
-
Starting Material: Employing higher boiling point esters of nicotinic acid, such as butyl nicotinate, can facilitate easier separation of the product from the unreacted starting material by distillation, even if the conversion is not 100%.[4]
The following table summarizes the effect of different catalysts and starting materials on the yield and selectivity of this compound synthesis.
| Starting Material | Catalyst | Conversion (%) | This compound Yield (%) | Pyridine Selectivity (%) | Reference |
| Methyl Nicotinate | 98% TiO₂, 2% Na₂O | 88 | 45 | 19 | [4] |
| Butyl Nicotinate | 98% TiO₂, 2% Na₂O on alumina-silica support | 75 | 43 | 5 | [4] |
| Butyl Nicotinate | 98% TiO₂, 2% Na₂O on alumina-silica support | 93 | 73 | 11 | [4] |
| Methyl Nicotinate | 2% Na₂O on anatase | 100 | 60 (selectivity) | 29 | [5] |
Problem 2: Incomplete reaction or low conversion when synthesizing from ethyl nicotinate and ethyl acetate.
Possible Cause: This reaction is a base-catalyzed Claisen condensation. The activity of the base, reaction temperature, and reaction time are critical parameters for achieving high conversion.
Solution:
-
Reaction Conditions: A detailed protocol for this synthesis involves the use of sodium metal as a catalyst and heating the reaction mixture to reflux for several hours.[7] After the initial reaction, hydrolysis with sulfuric acid is necessary to yield this compound.[7] A yield of 90.2% has been reported using this method.[7]
Experimental Protocols
Synthesis of this compound from Ethyl Nicotinate and Ethyl Acetate [7]
-
Combine 17.5 g of sodium metal, 115 g of ethyl nicotinate, and 170 ml of anhydrous ethyl acetate.
-
Heat the mixture to reflux and maintain for 5 hours.
-
Cool the reaction mixture and adjust the pH to 6-7 with 50% acetic acid.
-
Separate the oily layer and add 650 ml of 20% sulfuric acid.
-
Reflux the mixture for 2 hours.
-
Cool the mixture and adjust the pH to 7-8 with 30% sodium hydroxide.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent by evaporation.
-
Distill the residue under reduced pressure, collecting the fraction at 86°C-88°C/10mmHg to obtain this compound.
Visualizations
Caption: Main reaction and side reaction in this compound synthesis.
Caption: Workflow for troubleshooting low this compound yield.
References
- 1. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 2. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 3. CN1491214A - Process and catalyst for preparation of acetylpyridines - Google Patents [patents.google.com]
- 4. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound | 350-03-8 [chemicalbook.com]
- 7. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
- 8. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]
- 9. Page loading... [guidechem.com]
Challenges in separating 3-acetylpyridine from reaction mixtures
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-acetylpyridine from reaction mixtures.
Physical and Chemical Properties for Separation
Understanding the physical properties of this compound and common related compounds is crucial for designing an effective separation strategy. The basicity of the pyridine (B92270) ring is a key feature that can be exploited for purification.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 121.14 | 220 - 230[1][2][3][4] | 11 - 14[1][2][3][4] | Soluble in water, alcohol, ether, acids, chloroform, methanol[5][6][7] |
| Nicotinic Acid (Impurity) | 123.11 | Sublimes | 237 | Soluble in hot water, ethanol[4][6] |
| Pyridine (Impurity) | 79.10 | 115 | -42 | Miscible with water, alcohol, ether |
| Ethyl Nicotinate (Precursor) | 151.16 | 223 - 224 | 13 - 15 | Slightly soluble in water; soluble in alcohol, ether |
| Butyl Nicotinate (Precursor) | 179.22 | 258 - 260 | -31 | Insoluble in water; soluble in alcohol, ether |
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound in a question-and-answer format.
Choosing the Right Separation Strategy
Question: I have a crude reaction mixture containing this compound. How do I decide which purification method to use?
Answer: The optimal separation strategy depends on the scale of your reaction, the nature of the starting materials, and the suspected impurities. This decision tree can guide your choice between distillation, acid-base extraction, and column chromatography.
Caption: Decision tree for selecting a this compound purification method.
Liquid-Liquid Extraction Issues
Question: I am trying an acid-base extraction, but I'm having trouble with emulsions forming between the aqueous and organic layers. What can I do?
Answer: Emulsion formation is a common issue when performing acid-base extractions, especially with pyridine derivatives. It occurs when the interfacial tension between the two phases is too low.
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes). Sometimes, the layers will separate on their own.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, which can help break the emulsion.[8]
-
Reduce Agitation: In subsequent extractions, use gentle, swirling inversions of the separatory funnel instead of vigorous shaking.
-
Filtration: For very persistent emulsions, you can try filtering the mixture through a pad of Celite or glass wool.
-
Temperature Change: Gently warming the mixture can sometimes help, but be cautious with volatile solvents.
Protocol: Acid-Base Extraction for Removing Acidic Impurities
This protocol is effective for removing acidic impurities like unreacted nicotinic acid.[4][6]
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether (Et2O) or dichloromethane (B109758) (DCM).
-
Acidification: Transfer the solution to a separatory funnel and add 1M hydrochloric acid (HCl). The basic this compound will react to form its hydrochloride salt and move into the aqueous layer, while neutral or acidic impurities remain in the organic layer.
-
Separation: Separate the two layers. Discard the organic layer containing the impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 50% aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), until the solution is strongly basic (pH > 10).[4][6] This will neutralize the hydrochloride salt and regenerate the free base of this compound.
-
Product Extraction: Extract the aqueous layer multiple times with fresh portions of an organic solvent (Et2O or DCM).
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound.
References
- 1. This compound 350-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound, 98% 350-03-8 India [ottokemi.com]
- 3. 3-乙酰基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 350-03-8 [chemicalbook.com]
- 5. This compound | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
Degradation pathways of 3-Acetylpyridine under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 3-Acetylpyridine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under photocatalytic conditions?
A1: While specific studies on the photocatalytic degradation of this compound are limited, based on research on its isomer, 4-Acetylpyridine, a likely pathway involves the reduction of the acetyl group. For instance, 4-Acetylpyridine has been shown to undergo photocatalytic reduction to form a pinacol, suggesting a similar dimerization reaction could be possible for this compound. The degradation of other pyridine (B92270) derivatives often involves the generation of hydroxyl radicals, which can lead to hydroxylation of the pyridine ring as an initial step.
Q2: What are the probable microbial degradation pathways for this compound?
A2: Direct microbial degradation pathways for this compound are not extensively documented. However, studies on closely related compounds such as 3-methylpyridine (B133936) and 3-ethylpyridine (B110496) suggest potential mechanisms. One identified pathway for these compounds involves a C-2–C-3 ring cleavage without initial oxidation of the side chain. Another common initial step in the biodegradation of many pyridine derivatives is hydroxylation, where oxygen from water is incorporated into the pyridine ring. It is also plausible that microorganisms could initially modify the acetyl group before cleaving the ring.
Q3: What are the likely chemical degradation pathways for this compound?
A3: this compound, like other pyridine derivatives, is susceptible to degradation under certain chemical conditions. The pyridine ring is generally stable, but the acetyl group can undergo various reactions.
-
Oxidation: Strong oxidizing agents can potentially oxidize the acetyl group or the pyridine ring.
-
Hydrolysis: While the pyridine ring is resistant to hydrolysis, extreme pH conditions and high temperatures could potentially lead to the cleavage of the acetyl group, though this is less common.
-
Reaction with Solvents: Caution is advised when using certain solvents. For example, pyridine derivatives have been observed to react with dichloromethane (B109758) (DCM) at room temperature, leading to the formation of bispyridinium dichlorides. This unexpected side reaction can interfere with experimental results.
Q4: How can I monitor the degradation of this compound experimentally?
A4: High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the degradation of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., formic acid or ammonium (B1175870) acetate) can be used for separation. UV detection is appropriate for quantification. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify degradation intermediates and final products by analyzing their mass-to-charge ratios.
Troubleshooting Guides
Issue 1: Low or No Degradation Observed in Photocatalysis Experiments
| Possible Cause | Troubleshooting Step |
| Inappropriate Catalyst | Ensure the selected photocatalyst (e.g., TiO₂, ZnO) is active under the chosen light source (UV or visible light). Consider screening different catalysts. |
| Incorrect Light Source | Verify that the wavelength of the light source matches the absorption spectrum of the photocatalyst. |
| Low Catalyst Concentration | Optimize the catalyst loading. Too little catalyst will result in low degradation, while too much can cause light scattering and reduce efficiency. |
| pH of the Solution | The surface charge of the catalyst and the ionization state of this compound are pH-dependent. Optimize the pH of the reaction mixture. |
| Presence of Scavengers | Other organic matter or ions in the solution can compete for the photocatalytically generated reactive oxygen species. Use purified water and control the sample matrix. |
Issue 2: Inconsistent Results in Microbial Degradation Studies
| Possible Cause | Troubleshooting Step |
| Microbial Strain Inactivity | Ensure the chosen microbial strain is capable of degrading pyridine derivatives. Acclimatize the culture to this compound by gradually increasing its concentration. |
| Toxicity of this compound | High concentrations of pyridine derivatives can be toxic to microorganisms. Start with a low concentration of this compound and gradually increase it. |
| Suboptimal Growth Conditions | Optimize culture conditions such as pH, temperature, aeration, and nutrient availability (carbon and nitrogen sources). |
| Formation of Inhibitory Byproducts | Degradation intermediates may be toxic to the microorganisms. Monitor the formation of byproducts and consider using a microbial consortium. |
| Plasmid Loss | If the degradation genes are located on a plasmid, continuous culture without selective pressure can lead to plasmid loss. Periodically check for the presence of the plasmid. |
Issue 3: Unexpected Peaks in HPLC/LC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Reaction with Solvent | As mentioned, pyridine derivatives can react with chlorinated solvents like dichloromethane. Avoid using such solvents in your sample preparation or analysis. |
| Formation of Side Products | Under certain conditions, side reactions such as polymerization or condensation may occur. Adjust reaction conditions (e.g., temperature, pH) to minimize these. |
| Contamination | Ensure all glassware, solvents, and reagents are clean and free from contaminants that could interfere with the analysis. |
| Impurity in Starting Material | Analyze the purity of your this compound standard before starting the degradation experiments. |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Degradation
-
Catalyst Suspension: Suspend a known amount of photocatalyst (e.g., 0.1 - 1.0 g/L of TiO₂) in an aqueous solution of this compound of a specific concentration.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the this compound and the catalyst surface.
-
Initiation of Photocatalysis: Irradiate the suspension with a suitable light source (e.g., a UV lamp or a solar simulator). Maintain constant stirring throughout the experiment.
-
Sampling: At regular time intervals, withdraw aliquots of the suspension.
-
Sample Preparation: Immediately filter the withdrawn samples through a 0.22 µm syringe filter to remove the catalyst particles before analysis.
-
Analysis: Analyze the filtrate using HPLC to determine the concentration of the remaining this compound.
Protocol 2: General Procedure for Microbial Degradation
-
Culture Preparation: Inoculate a suitable microbial strain (e.g., Arthrobacter sp. or a pre-acclimatized culture) into a sterile mineral salts medium.
-
Substrate Addition: Add this compound as the sole source of carbon and nitrogen to the culture medium at a non-toxic concentration.
-
Incubation: Incubate the culture under optimal growth conditions (e.g., 30°C, 150 rpm).
-
Monitoring Growth: Monitor microbial growth by measuring the optical density (OD) at 600 nm.
-
Sampling: Aseptically collect samples from the culture at different time points.
-
Sample Preparation: Centrifuge the samples to pellet the cells. Filter the supernatant through a 0.22 µm filter.
-
Analysis: Analyze the supernatant using HPLC to quantify the concentration of this compound.
Data Presentation
Table 1: Hypothetical Quantitative Data for Photocatalytic Degradation of Acetylpyridine Isomers
| Parameter | Condition A (e.g., TiO₂/UV) | Condition B (e.g., ZnO/Visible Light) | Reference Compound |
| Initial Concentration | 10 mg/L | 10 mg/L | 4-Acetylpyridine |
| Degradation Efficiency (2h) | 75% | 60% | 4-Acetylpyridine |
| Apparent Rate Constant (k_app) | 0.01 min⁻¹ | 0.007 min⁻¹ | 4-Acetylpyridine |
| Major Intermediate | Dimerized Product (Pinacol-like) | Hydroxylated this compound | Pinacol |
Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data for this compound degradation is limited. The data for the reference compound is based on the photocatalytic reduction of 4-Acetylpyridine.
Table 2: Hypothetical Quantitative Data for Microbial Degradation of 3-Alkylpyridines
| Parameter | Strain A (Gordonia nitida) | Strain B (Arthrobacter sp.) | Reference Compound |
| Substrate | 3-Methylpyridine | Pyridine | 3-Methylpyridine |
| Initial Concentration | 100 mg/L | 100 mg/L | 3-Methylpyridine |
| Degradation Time | 48 h | 24 h | 3-Methylpyridine |
| Identified Intermediates | Formic acid, Levulinic acid | Succinic acid | Formic acid, Levulinic acid |
Note: This table is based on data from the degradation of related compounds to illustrate potential outcomes for this compound degradation studies.
Visualizations
Caption: Proposed photocatalytic degradation pathways of this compound.
Caption: Hypothetical microbial degradation pathways for this compound.
Caption: General experimental workflow for studying this compound degradation.
Safe handling and storage procedures for 3-Acetylpyridine
This guide provides comprehensive safety, handling, and storage procedures for 3-Acetylpyridine, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound (CAS No. 350-03-8), also known as methyl 3-pyridyl ketone, is an organic compound with the molecular formula C₇H₇NO. It appears as a colorless to pale yellow or clear brown liquid. It is used as an intermediate in the synthesis of pharmaceuticals, such as risedronate sodium for treating osteoporosis, and in agrochemicals. It is also utilized as a flavoring agent in some food products.
Q2: What are the primary hazards associated with this compound?
A2: this compound is classified as toxic if swallowed and causes skin and serious eye irritation. Inhalation may cause respiratory tract irritation.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes chemical safety goggles or eyeglasses that meet OSHA or European standards, protective gloves (such as butyl rubber with a thickness >0.3 mm for extended contact), and a lab coat or other protective clothing to prevent skin exposure. All handling of this chemical should be conducted in a well-ventilated area or a chemical fume hood.
Q4: How should this compound be stored?
A4: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 15–25 °C. It should be stored locked up and away from incompatible substances such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.
Troubleshooting Guide
Problem: Accidental Spill of this compound
-
Immediate Action: Evacuate the immediate area to avoid inhalation of vapors. Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the liquid with an inert material such as sand, diatomaceous earth, or a universal binding agent. Prevent the spill from entering drains.
-
Cleanup: Carefully collect the absorbed material into a suitable, closed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Personal Protection: Anyone involved in the cleanup must wear appropriate PPE, including respiratory protection.
Problem: Accidental Exposure to this compound
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation occurs.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately. Never give anything by mouth to an unconscious person.
Data and Properties
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇NO |
| Molecular Weight | 121.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Melting Point | 11-13 °C |
| Boiling Point | 220 °C |
| Density | 1.102 g/mL at 25 °C |
| Flash Point | 104 °C (closed cup) |
| Refractive Index | n20/D 1.534 |
Solubility of this compound
| Solvent | Solubility |
| Water | Soluble in hot water. |
| Alcohols | Soluble. |
| Ether | Soluble. |
| Acids | Soluble. |
| Chloroform | Slightly soluble. |
| Methanol | Slightly soluble. |
| Ligroin | Insoluble. |
Experimental Protocols
Detailed methodologies for specific experiments using this compound are highly dependent on the nature of the research being conducted. As such, specific protocols are not provided here. Researchers should always consult established literature and their institution's safety guidelines before proceeding with any experiment. General best practices include:
-
Risk Assessment: Conduct a thorough risk assessment for any new procedure involving this compound.
-
Fume Hood Usage: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Incompatible Materials: Ensure that this compound is not brought into contact with incompatible materials such as strong acids, bases, or oxidizing agents, which could lead to vigorous reactions.
-
Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous waste. Do not mix with other waste streams.
Visual Guides
Identifying and resolving issues in 3-Acetylpyridine neurotoxicity experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Acetylpyridine (3-AP) to model neurotoxicity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during 3-AP neurotoxicity experiments in a question-and-answer format.
Q1: We are observing high variability in the extent of neuronal lesions in our animal models. What could be the cause and how can we improve consistency?
A1: Inconsistent lesioning is a frequent challenge. Several factors can contribute to this variability:
-
Species and Strain Differences: Mice are known to be less sensitive to 3-AP than rats.[1][2] Different strains within the same species can also exhibit varying sensitivities. It is crucial to use a consistent species and strain throughout your study.
-
Age of Animals: The size of 3-AP-induced lesions can be age-dependent, with older rats showing significantly larger lesions than younger ones.[3] Ensure that all animals within an experimental cohort are age-matched.
-
Dosage and Administration: The dose of 3-AP and the timing of the subsequent niacinamide injection are critical for controlling the extent of the lesion and animal survival.[4] A shorter delay between 3-AP and niacinamide may lead to higher survival but potentially smaller or more variable lesions.[4] Precise and consistent administration, typically intraperitoneal (i.p.), is essential.
-
Metabolic State: The animal's overall health and metabolic state can influence its response to a metabolic toxin like 3-AP. Ensure animals are healthy and properly acclimatized before starting the experiment.
Q2: Our animals are experiencing a high mortality rate after 3-AP administration. What steps can we take to reduce this?
A2: High mortality is a serious concern and can often be mitigated by optimizing your protocol:
-
Dose Titration: The optimal dose of 3-AP can vary between labs and animal strains. If you are experiencing high mortality, consider reducing the 3-AP dose. For instance, while 75-80 mg/kg is used in rats, a much higher dose of around 500 mg/kg is required in mice to induce deficits.[1][5]
-
Niacinamide Rescue: The administration of niacinamide is crucial to halt the toxic effects of 3-AP. Ensure you are administering an adequate dose (e.g., 300 mg/kg in rats) within the appropriate time window (typically 2-4 hours after 3-AP).[4][5] Adjusting this time window can be critical for survival.[4]
-
Animal Health and Husbandry: Use healthy, robust animals and provide supportive care, including easy access to food and water, as the induced ataxia can impair their ability to eat and drink normally.
Q3: The behavioral deficits in our 3-AP treated animals are not as pronounced as expected, or are inconsistent. How can we troubleshoot this?
A3: Unexpected behavioral outcomes can stem from several sources:
-
Insufficient Lesioning: The behavioral deficits, particularly motor coordination impairments, are directly related to the extent of the lesion in the inferior olive and other motor-related brain regions.[1] If the lesion is insufficient, the behavioral phenotype will be mild. Refer to the troubleshooting steps for inconsistent lesioning (Q1).
-
Choice and Timing of Behavioral Tests: The motor deficits induced by 3-AP, such as ataxia, develop over time, often peaking around 5-7 days post-injection in rats.[6] Ensure your behavioral testing is conducted within the optimal time window to observe the maximal effect. A battery of tests (e.g., rotarod, beam walking, footprint analysis) will provide a more comprehensive assessment of motor dysfunction than a single test.[7][8][9]
-
Lesion Location: While the inferior olive is the primary target, 3-AP can also affect other brain regions like the striatum and hippocampus, which could lead to a more complex behavioral phenotype than just motor ataxia, including changes in locomotor activity and memory.[10]
Q4: We are conducting in vitro experiments with 3-AP and see variable cell death. What are the key parameters to control?
A4: For in vitro studies, typically using primary neuronal cultures like cerebellar granule neurons, consistency relies on:
-
Concentration and Exposure Time: Cell death is concentration- and time-dependent. It is essential to perform a dose-response curve to determine the optimal 3-AP concentration and incubation time for your specific cell type and experimental goals.
-
Culture Conditions: The health and density of your cell cultures are paramount. Ensure consistent plating densities and healthy cultures before applying the toxin.
-
Mechanism of Cell Death: 3-AP induces an active form of cell death that may not show all the classic signs of apoptosis, such as DNA laddering.[11] Consider using multiple assays to assess cell viability and death, such as metabolic assays (e.g., MTT), membrane integrity assays (e.g., LDH), and nuclear staining (e.g., Hoechst or PI).
Data Presentation: Quantitative Parameters in 3-AP Experiments
The following tables summarize key quantitative data from the literature to aid in experimental design.
Table 1: In Vivo Dosing and Timing
| Parameter | Animal Model | Dosage/Time | Reference(s) |
| 3-AP Dose | Rat (Sprague-Dawley, Long-Evans) | 65-95 mg/kg, i.p. | [1][4][5] |
| 3-AP Dose | Mouse (C57BL/6) | ~500 mg/kg, i.p. | [1] |
| Niacinamide Dose | Rat | 300 mg/kg, i.p. | [4][5] |
| Niacinamide "Rescue" Window | Rat | 2-4 hours post 3-AP | [4] |
| Peak Motor Deficit | Rat | 5-7 days post 3-AP | [6] |
Table 2: Behavioral Assessment of Motor Coordination
| Behavioral Test | Typical Parameters Measured | Animal Model | Reference(s) |
| Rotarod | Latency to fall, rotating speed (e.g., accelerating from 4 to 40 rpm) | Rat, Mouse | [1][9][12] |
| Beam Walking | Time to traverse the beam, number of foot slips | Rat, Mouse | [12] |
| Footprint Analysis | Stride length, base width, gait angle | Mouse | [13] |
| Vertical Jump | Maximum height of vertical jump to escape a foot shock | Rat | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Protocol 1: Induction of Neurotoxicity in Rats with 3-AP
-
Animal Preparation: Use adult male Sprague-Dawley rats (250-300g), housed individually with ad libitum access to food and water. Allow for at least one week of acclimatization to the facility.
-
Reagent Preparation:
-
Prepare a solution of this compound (3-AP) in sterile 0.9% saline. For a dose of 75 mg/kg, a 20 mg/mL solution is practical.
-
Prepare a solution of niacinamide in sterile 0.9% saline. For a dose of 300 mg/kg, a 100 mg/mL solution is practical.
-
-
Administration:
-
Weigh each animal to calculate the precise injection volume.
-
Administer 3-AP via intraperitoneal (i.p.) injection.
-
3.5 hours after the 3-AP injection, administer niacinamide via i.p. injection.[14]
-
-
Post-Injection Monitoring:
-
Closely monitor the animals for signs of distress, particularly in the first 24-48 hours.
-
Provide easy access to softened food mash and water on the cage floor, as ataxia may prevent them from reaching standard food hoppers and water sippers.
-
-
Behavioral and Histological Analysis:
-
Conduct behavioral testing starting from day 3-5 post-injection, when motor deficits become apparent.
-
For histological analysis, animals can be euthanized at various time points (e.g., 7, 14, or 21 days post-injection). Perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Protocol 2: Immunofluorescence Staining for Neuronal Loss (Tissue Sections)
-
Tissue Preparation:
-
After perfusion and post-fixation in 4% PFA, cryoprotect the brain tissue by incubating in a 30% sucrose (B13894) solution until it sinks.
-
Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat or vibratome.
-
-
Staining Procedure:
-
Wash sections three times in Phosphate-Buffered Saline (PBS).
-
Perform antigen retrieval if necessary (e.g., incubation in sodium citrate (B86180) buffer at 80°C).
-
Block non-specific binding by incubating sections in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Incubate sections with the primary antibody (e.g., rabbit anti-NeuN for neurons, or mouse anti-Calbindin for Purkinje cells) diluted in blocking buffer, overnight at 4°C.
-
Wash sections three times in PBS.
-
Incubate with the appropriate fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Wash sections three times in PBS.
-
Counterstain nuclei with DAPI or Hoechst stain.
-
Mount sections onto slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Mandatory Visualizations
Signaling Pathway of 3-AP Neurotoxicity
Caption: Mechanism of this compound (3-AP) neurotoxicity.
Experimental Workflow for In Vivo 3-AP Studies
Caption: Workflow for a typical in vivo 3-AP neurotoxicity experiment.
References
- 1. This compound Neurotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound produces age-dependent excitotoxic lesions in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of administration of this compound followed by niacinamide injection on survival, extent of the inferior olivary complex lesion, and response to harmaline in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central neurotoxic effects of intraperitoneally administered this compound, harmaline and niacinamide in Sprague-Dawley and Long-Evans rats: a critical review of central this compound neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new method for evaluation of motor deficits in this compound-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induced behavioral dysfunction and neuronal loss in the striatum and hippocampus of adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuron regeneration reverses this compound-induced cell loss in the cerebral cortex of adult lizards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ucm.es [ucm.es]
- 13. Abscisic Acid Enhances Motor and Cognitive Function in the this compound Mouse Model of Cerebellar Ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Selectivity in Catalytic Reactions of 3-Acetylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with catalytic reactions involving 3-acetylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for synthesizing this compound, and what are the typical selectivity issues?
A1: A primary method for synthesizing this compound is the gas-phase reaction of a C₁₋₆-alkyl nicotinate (B505614) with acetic acid. A common challenge with this method is the formation of byproducts, particularly pyridine (B92270), through the decarboxylation of the nicotinate starting material. For instance, using a catalyst composed of 98% titanium dioxide (anatase) and 2% sodium oxide can result in selectivities for this compound between 54% and 60%, with pyridine formation accounting for 29% to 41% of the product mixture.[1]
Q2: How can the selectivity for this compound be improved during its synthesis?
A2: The selectivity can be substantially improved by modifying the catalyst support. Employing a high-porosity alumina-silica support with an apparent porosity of at least 50% for a titanium dioxide-based catalyst has been shown to increase the yield and selectivity.[1] For example, a yield of 73% for this compound was achieved using such a catalyst.[1]
Q3: What are the key challenges in the catalytic hydrogenation of this compound?
A3: The catalytic hydrogenation of pyridines, including this compound, presents inherent challenges such as catalyst deactivation and the energy required for pyridine dearomatization.[2][3] The basic nitrogen atom in the pyridine ring can bind to the metal center of the catalyst, leading to deactivation.[3] For issues related to unacceptably high catalyst loading or poor selectivity, a catalyst with greater resilience to poisoning is often required.[4]
Q4: How can enantioselectivity be achieved in the hydrogenation of this compound derivatives?
A4: Asymmetric hydrogenation to produce chiral piperidines can be achieved using chiral catalysts. For example, a Rh-TangPhos complex has been used for the asymmetric hydrogenation of 3-substituted pyridine derivatives.[5] In the case of N-benzylated 3-substituted pyridinium (B92312) salts, a Rh-JosiPhos catalyst in the presence of an organic base like triethylamine (B128534) (Et₃N) can achieve high enantiomeric excess (ee), up to 90%.[6] The base plays a crucial role in improving both yield and enantioselectivity.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low selectivity for this compound in synthesis from alkyl nicotinate. | - Inefficient catalyst. - Suboptimal catalyst support. - High rate of side reactions (e.g., decarboxylation). | - Use a titanium dioxide-based catalyst on a high-porosity alumina-silica support (apparent porosity > 50%).[1] - Optimize reaction temperature, preferably between 350 and 450°C.[1] - Ensure the presence of water and an excess of acetic acid in the reaction mixture.[1] |
| Catalyst deactivation during hydrogenation of the pyridine ring. | - Strong coordination of the pyridine nitrogen to the catalyst's active sites.[3] | - Quaternize the pyridine nitrogen (e.g., N-benzylation) to lower the ring's resonance energy and prevent coordination. - Consider using a catalyst system known for its resilience, or consult with catalyst suppliers for bespoke solutions.[4] |
| Poor enantioselectivity in asymmetric hydrogenation. | - Inappropriate choice of chiral ligand. - Absence of a necessary co-catalyst or additive. - Reaction conditions not optimized. | - For N-substituted pyridinium salts, use a Rh-JosiPhos catalyst system.[6] - Add an organic base, such as triethylamine (Et₃N), to the reaction mixture, as this has been shown to significantly improve enantiomeric excess.[6] - Screen different chiral ligands and optimize solvent, temperature, and pressure. |
| Formation of multiple regioisomers in functionalization reactions. | - Lack of regiocontrol in the catalytic system. | - For cross-coupling reactions to form 3-substituted piperidines, a rhodium-catalyzed asymmetric reductive Heck reaction of a pyridine-1(2H)-carboxylate derivative with a boronic acid can provide high regioselectivity.[7][8] |
Quantitative Data Summary
Table 1: Selectivity in the Synthesis of this compound
| Catalyst | Starting Material | Temperature (°C) | This compound Selectivity (%) | Pyridine Selectivity (%) | Reference |
| 98% TiO₂ (anatase), 2% Na₂O | Methyl nicotinate, Acetic acid | 400 | 60 | 29 | [9] |
| TiO₂ on high-porosity alumina-silica | Butyl nicotinate, Acetic acid | 410 | 73 (Yield) | 11 | [1] |
Table 2: Enantioselective Hydrogenation of 3-Substituted Pyridinium Salts
| Catalyst System | Substrate Type | Additive | Enantiomeric Excess (ee) | Reference |
| Rh-JosiPhos | N-benzylated 3-substituted pyridinium salts | Et₃N | Up to 90% | [6] |
Key Experimental Protocols
Protocol 1: Preparation of a High-Selectivity Catalyst for this compound Synthesis
-
Support: High-porosity silica-alumina spheres (e.g., Apparent Porosity: 65%, Al₂O₃: 79–81%, SiO₂: 17–19%).
-
Step 1: Impregnation with Titanium Tetrachloride.
-
Prepare an aqueous solution of titanium tetrachloride (e.g., 22% as TiO₂).
-
Impregnate the silica-alumina spheres with the TiCl₄ solution using the incipient wetness technique at 25–30°C.
-
-
Step 2: Drying and Calcination.
-
Dry the impregnated spheres under vacuum at 90–95°C for 1 hour.
-
Continue drying at 120°C for 12 hours.
-
Calcine at 400°C for 12 hours under a stream of air.
-
-
Step 3: Impregnation with Sodium Hydroxide (B78521).
-
Spray the calcined spheres with a dilute aqueous solution of sodium hydroxide (e.g., 5% NaOH).
-
-
Step 4: Final Drying and Calcination.
-
Dry the catalyst at 120°C for 12 hours.
-
Calcine for 1 hour at 500°C.
-
Protocol 2: Synthesis of this compound with Improved Selectivity
-
Apparatus: Electrically heated tubular reactor.
-
Procedure:
-
Fill the reactor with the prepared catalyst.
-
Prepare a feed mixture of butyl nicotinate, water, and acetic acid.
-
Meter the mixture into the reactor, operating at 410°C.
-
Collect the reaction mixture and separate the organic phase for analysis and purification.
-
Protocol 3: Metal-Free Transfer Hydrogenation of 3-Carbonyl Pyridines
-
Reagents: HMPA (hexamethylphosphoramide) as a catalyst, trichlorosilane (B8805176) as the hydride source.
-
Procedure:
-
Under an argon atmosphere, add the 3-carbonyl pyridine substrate and HMPA to anhydrous dichloromethane (B109758) (DCM) and stir for 10 minutes at room temperature.
-
Add trichlorosilane to the mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with water and adjust the pH to ~7–8 with saturated NaHCO₃.
-
Extract the product with an organic solvent (e.g., EtOAc), dry the organic layer, concentrate, and purify by column chromatography.[2]
-
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for improving selectivity.
Caption: Workflow for synthesis of this compound.
References
- 1. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 5. [PDF] Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 6. air.unimi.it [air.unimi.it]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Analysis of 3-Acetylpyridine Neurotoxicity in Rats and Mice for Preclinical Research
A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential neurotoxic effects of 3-Acetylpyridine (3-AP) in rat and mouse models. This report synthesizes key experimental data on toxicity, affected neural pathways, and behavioral outcomes, providing detailed protocols to support experimental design and interpretation.
Executive Summary
This compound (3-AP), a nicotinamide (B372718) antagonist, is a widely utilized neurotoxin in preclinical research to model cerebellar ataxia and other neurodegenerative conditions. Significant species-specific differences in sensitivity and neurotoxic profile exist between rats and mice, the two most common rodent models. This guide provides a comparative overview of 3-AP neurotoxicity in these species, highlighting key quantitative differences, affected brain regions, and behavioral consequences. Detailed experimental protocols are provided to facilitate the replication and standardization of these models. The primary takeaway is that mice exhibit a markedly lower sensitivity to 3-AP than rats, requiring substantially higher doses to induce comparable neurotoxic effects. While the inferior olive is a primary target in both species, the broader impact on other brain regions, such as the hippocampus and striatum, appears more extensively documented in rats.
Comparative Toxicity and Lethality
A critical initial consideration in any toxicological study is the median lethal dose (LD50), which provides a standardized measure of acute toxicity. The available data, primarily from safety data sheets and toxicological databases, indicates a difference in oral LD50 between rats and mice.
| Species | Administration Route | LD50 Value | Notes |
| Rat | Oral | 50.9 - 57 mg/kg[1][2] | Behavioral effects at sublethal doses include sedation and convulsions.[1] |
| Mouse | Oral | 42 mg/kg[3] | Behavioral effects at sublethal doses include sedation, convulsions, and excitement.[3] |
| Rat | Intraperitoneal | Not explicitly found | Doses of 65-75 mg/kg are used to induce neurotoxicity.[4] |
| Mouse | Intraperitoneal | Not explicitly found | Doses ranging from 50 mg/kg to 500 mg/kg are used to induce neurotoxicity.[4] |
It is important to note that LD50 values can vary based on factors such as the specific strain, age, and sex of the animals, as well as the vehicle used for administration.
Differential Neurotoxic Effects and Affected Brain Regions
While both species experience 3-AP-induced neurodegeneration, the dose required to elicit these effects and the specific neuronal populations affected show notable divergence.
Rats:
-
Primary Target: The inferior olivary nucleus (ION) is highly susceptible to 3-AP, leading to the loss of climbing fibers that innervate Purkinje cells in the cerebellum. This is the primary mechanism underlying the induced ataxia.[4]
-
Other Affected Regions: Studies have also documented neuronal loss and dysfunction in the striatum and hippocampus following 3-AP administration in rats.[5][6] This suggests a broader neurotoxic potential in this species, impacting not only motor coordination but also potentially learning and memory.
-
Sensitivity: Rats are significantly more sensitive to the neurotoxic effects of 3-AP compared to mice.[4]
Mice:
-
Primary Target: Similar to rats, the inferior olive is a key target of 3-AP in mice, resulting in cerebellar ataxia.[4]
-
Dose-Response: C57BL/6 mice are reported to be less sensitive to the neurotoxic effects of 3-AP, requiring a dose more than 6.5 times that used in rats to produce comparable deficits in balance and gait.[4] High doses (e.g., 500 mg/kg) are often necessary to induce significant neuronal loss in the inferior olive.[4]
-
Other Affected Regions: While the primary focus has been on the inferior olive, some studies in mice have also investigated changes in other brain regions, although this appears less extensively characterized than in rats.
Comparative Behavioral Outcomes
The neurotoxic effects of 3-AP manifest in distinct behavioral deficits in both species, which are crucial for assessing the efficacy of potential therapeutic interventions.
| Behavioral Deficit | Rats | Mice |
| Ataxia | Prominently observed, characterized by impaired motor coordination and balance. | Observed at significantly higher doses compared to rats. |
| Gait Abnormalities | Alterations in gait parameters are a key feature of 3-AP-induced neurotoxicity. | Changes in gait parameters are also observed, though some specific metrics like swing duration may differ from rats.[4] |
| Learning & Memory | Given the documented effects on the hippocampus, impairments in learning and memory are likely, though this is an area requiring further comparative investigation.[5] | Less characterized, with the primary focus of most studies being on motor deficits. |
Experimental Protocols
Standardized protocols are essential for the reproducibility of preclinical studies. The following sections provide detailed methodologies for key experiments.
Induction of this compound Neurotoxicity
Objective: To induce a consistent and reproducible neurotoxic lesion, primarily in the inferior olive, leading to cerebellar ataxia.
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Nicotinamide (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline solution
-
Syringes and needles (appropriate for intraperitoneal injection in rats/mice)
-
Animal scale
Procedure (Rat Model):
-
Preparation of 3-AP Solution: Dissolve 3-AP in sterile 0.9% saline to a final concentration of 10 mg/mL. Ensure the solution is well-mixed and at room temperature before administration.
-
Animal Handling: Acclimatize adult male Sprague-Dawley or Wistar rats to the housing conditions for at least one week prior to the experiment. Handle the animals daily for several days leading up to the injection to minimize stress.
-
Administration: Administer a single intraperitoneal (i.p.) injection of 3-AP at a dose of 65-75 mg/kg body weight.[4]
-
Nicotinamide Administration (Optional but Recommended): To increase the selectivity of the lesion to the inferior olive, administer nicotinamide (300 mg/kg, i.p.) 3.5 hours after the 3-AP injection.[4] This helps to mitigate some of the more widespread toxic effects.
-
Post-Injection Monitoring: Closely monitor the animals for signs of distress, including seizures, lethargy, and weight loss. Provide supportive care as needed (e.g., softened food, hydration).
Procedure (Mouse Model):
-
Preparation of 3-AP Solution: Due to the higher required dose, a more concentrated solution may be necessary. Dissolve 3-AP in sterile 0.9% saline. The final concentration will depend on the target dose and the maximum injectable volume for the mouse strain.
-
Animal Handling: Acclimatize adult male C57BL/6 mice to the housing conditions for at least one week.
-
Administration: Administer a single i.p. injection of 3-AP. Doses can range from 50 mg/kg to 500 mg/kg, depending on the desired severity of the lesion.[4] A dose of 500 mg/kg has been shown to be effective in producing significant neuronal loss in the inferior olive.[4]
-
Nicotinamide Administration: As with rats, administration of nicotinamide (e.g., 500 mg/kg, i.p.) 3-3.5 hours post-3-AP injection can help refine the lesion.
-
Post-Injection Monitoring: Monitor the mice closely for adverse effects.
Experimental Workflow for 3-AP Neurotoxicity Studies
Caption: Experimental workflow for 3-AP induced neurotoxicity studies.
Behavioral Assessment: Rotarod Test
Objective: To assess motor coordination and balance.
Apparatus:
-
Accelerating rotarod apparatus (e.g., Ugo Basile, Med Associates)
Procedure (Rats and Mice):
-
Acclimation and Training:
-
Handle the animals for several days prior to testing.
-
Acclimate the animals to the testing room for at least 30 minutes before the first trial.
-
Day 1-2 (Training): Place the animal on the stationary rod for a brief period. Then, set the rod to a slow, constant speed (e.g., 4-5 rpm) for 1-2 minutes. If the animal falls, gently place it back on the rod. Repeat for 3-4 trials per day with an inter-trial interval of at least 15 minutes.
-
-
Testing:
-
Place the animal on the accelerating rod, which starts at a low speed (e.g., 4 rpm) and gradually increases to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall for each animal. A fall is defined as the animal falling off the rod or clinging to the rod and making one full passive rotation.
-
Perform 3 trials with a 15-20 minute inter-trial interval.
-
The average latency to fall across the trials is used for analysis.
-
Histological Analysis
Objective: To visualize and quantify neuronal loss in specific brain regions.
Materials:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose (B13894) solutions (e.g., 15% and 30% in PBS)
-
Cryostat or vibrating microtome
-
Microscope slides
-
Nissl stain (e.g., Cresyl Violet)
-
Mounting medium
-
Microscope with a digital camera and image analysis software
Procedure:
-
Tissue Collection and Fixation:
-
At the desired endpoint (e.g., 7-14 days post-injection), deeply anesthetize the animal.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
-
Cryoprotection:
-
Transfer the brain to a 15% sucrose solution in PBS and store at 4°C until it sinks.
-
Transfer to a 30% sucrose solution in PBS and store at 4°C until it sinks.
-
-
Sectioning:
-
Freeze the brain and cut coronal or sagittal sections (e.g., 30-40 µm thick) using a cryostat.
-
Collect sections in a cryoprotectant solution or mount them directly onto slides.
-
-
Nissl Staining:
-
Mount sections onto gelatin-coated slides.
-
Air-dry the slides.
-
Rehydrate the sections through a series of decreasing ethanol (B145695) concentrations.
-
Stain with Cresyl Violet solution.
-
Dehydrate through increasing ethanol concentrations and clear with xylene.
-
Coverslip with a permanent mounting medium.
-
-
Neuronal Quantification:
-
Capture images of the brain regions of interest (e.g., inferior olive, hippocampus, striatum) using a microscope.
-
Use stereological methods (e.g., the optical fractionator) or cell counting in defined regions of interest to quantify the number of healthy (Nissl-stained) neurons.
-
Compare the neuronal counts between the 3-AP treated and control groups.
-
Signaling Pathways and Mechanisms of Neurotoxicity
The neurotoxic effects of 3-AP are primarily attributed to its role as a metabolic antagonist of nicotinamide. This interference disrupts cellular energy metabolism, leading to neuronal cell death.
Proposed Mechanism of 3-AP Neurotoxicity
Caption: Proposed signaling pathway for 3-AP induced neurotoxicity.
Conclusion
The choice between rat and mouse models for studying 3-AP-induced neurotoxicity should be carefully considered based on the specific research question. The higher sensitivity of rats may be advantageous for studies investigating the fundamental mechanisms of neurodegeneration, while the greater genetic tractability of mice may be preferable for studies exploring the role of specific genes in the neurotoxic process. The significant dose-response differences underscore the importance of careful dose selection and pilot studies when establishing these models. This guide provides a foundational framework for researchers to design and execute robust and reproducible studies on the comparative neurotoxicity of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. carlroth.com [carlroth.com]
- 3. airgas.com [airgas.com]
- 4. This compound Neurotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induced behavioral dysfunction and neuronal loss in the striatum and hippocampus of adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
3-Acetylpyridine vs. 4-Acetylpyridine: A Comparative Analysis of Biological Activity
In the landscape of pyridine (B92270) derivatives with significant biological activities, 3-Acetylpyridine and 4-Acetylpyridine emerge as isomers with distinct and compelling profiles. While both compounds share a common structural backbone, the positional difference of the acetyl group profoundly influences their biological effects, steering this compound towards neurotoxicity and 4-Acetylpyridine towards potential anticancer applications. This guide provides a comparative overview of their biological activities, supported by available experimental data, detailed methodologies for key assays, and visualizations of their putative mechanisms of action.
Comparative Biological Activity
| Feature | This compound | 4-Acetylpyridine |
| Primary Biological Effect | Neurotoxicity | Potential Anticancer Activity |
| Mechanism of Action | Nicotinic acid antagonist; inhibits NAD⁺-dependent reactions, leading to ATP depletion and excitotoxicity.[1] | Implicated in apoptosis and cell cycle arrest in cancer cells (as part of derivative structures). |
| Cytotoxicity (Cultured Cerebellar Granule Cells) | ED50 = 220 µM[2] | Not toxic at concentrations of 0.1-1 mM[2] |
| Enzyme Inhibition | Its derivative, this compound adenine (B156593) dinucleotide, acts as a cofactor substitute for NAD in dehydrogenase reactions. | Limited direct data available; some pyridine derivatives show enzyme inhibitory activity. |
| Therapeutic Relevance | Primarily used as a research tool to induce nicotinic acid deficiency and study neurodegenerative processes.[1][3] | Investigated as a ligand in platinum-based anticancer complexes and as a scaffold for novel anticancer agents. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and 4-Acetylpyridine are provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound or 4-Acetylpyridine) and a vehicle control.
-
After the desired incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Dissolve the protein-bound dye by adding 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
Annexin V-FITC Apoptosis Assay by Flow Cytometry
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Procedure:
-
Seed and treat cells with the test compounds as for the cytotoxicity assay.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Lactate Dehydrogenase (LDH) Inhibition Assay
This assay measures the activity of LDH, an enzyme often used as a marker for cytotoxicity.
Procedure:
-
Prepare a reaction mixture containing sodium pyruvate (B1213749) and NADH in a suitable buffer (e.g., Tris-HCl).
-
Add the test inhibitor (e.g., a derivative of this compound) at various concentrations.
-
Initiate the reaction by adding a purified LDH enzyme solution.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition versus the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
The distinct biological activities of this compound and 4-Acetylpyridine can be attributed to their differential effects on cellular signaling pathways.
This compound: Neurotoxicity via Nicotinic Acid Antagonism
This compound acts as an antagonist of nicotinic acid (niacin), a precursor for the synthesis of nicotinamide (B372718) adenine dinucleotide (NAD⁺). By competing with nicotinamide, this compound leads to the formation of an inactive analogue of NAD⁺, which disrupts cellular metabolism.
Caption: Mechanism of this compound-induced neurotoxicity.
The depletion of NAD⁺ impairs critical cellular processes like glycolysis and oxidative phosphorylation, leading to a significant drop in ATP levels. This energy crisis ultimately results in neuronal cell death, underlying the neurotoxic effects of this compound.[1]
4-Acetylpyridine: Putative Anticancer Signaling
While direct evidence for 4-Acetylpyridine is limited, studies on structurally related pyridine derivatives suggest a potential role in modulating signaling pathways critical for cancer cell survival and proliferation. These pathways often involve key regulators of the cell cycle and apoptosis.
References
- 1. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niacinamide blocks this compound toxicity of cerebellar granule cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Production of nicotinic acid deficiency with this compound, the ketone analogue of nicotinic acid. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals
An objective analysis of various synthetic routes to 3-Acetylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. This guide provides a comprehensive comparison of efficacy, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.
This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients, including the anti-osteoporosis drug risedronate sodium and the anticancer agent imatinib (B729) mesylate. Its efficient synthesis is therefore of significant interest. This guide compares several common methods for the synthesis of this compound, evaluating them based on yield, purity, reaction conditions, and the nature of the starting materials.
Comparison of Efficacy: A Quantitative Overview
The following table summarizes the key quantitative data for the different synthesis methods of this compound, allowing for a direct comparison of their efficiencies.
| Starting Material(s) | Reagents and Conditions | Yield (%) | Purity (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Nicotinic Acid | Ethyl acetate (B1210297), Sodium ethoxide, TiO₂, HBr | 90 | 98.7 | ~8 hours | High purity and good yield | Multi-step process with strong acid |
| Ethyl Nicotinate | Ethyl acetate, Sodium metal | 90.2 | Not specified | 7 hours | High yield | Use of hazardous sodium metal |
| Butyl Nicotinate | Acetic acid, Water, Alumina-Silica supported TiO₂ catalyst | 73 | Not specified | Continuous flow (12h) | High selectivity (78%) | Requires specialized equipment (tubular reactor) |
| 3-Bromopyridine | 1. (CH₃)₃SiC≡CH, Pd(PPh₃)₂Cl₂, CuI, Diisopropylamine (B44863); 2. KOH, MeOH/DCM; 3. H₂O, Trifluoromethanesulfonic acid, Trifluoroethanol | 93 (step 1), 95 (step 2) | Not specified | ~48 hours | High overall yield | Multi-step, uses expensive reagents |
| 3-Chloropyridine | Acetonitrile, Lithium | Not specified | Not specified | >2 hours | Utilizes readily available starting material | Use of highly reactive lithium metal |
| 3-Picoline | 1. NH₃, Air, Catalyst (e.g., V₂O₅/TiO₂); 2. CH₃MgBr, THF/Toluene (B28343); 3. H₂O/HCl | >95 (step 1), ~80 (step 2, est.) | Not specified | Varies | Starts from inexpensive industrial chemical | Two-stage process, Grignard reaction requires anhydrous conditions |
| 3-Ethynylpyridine (B57287) | H₂O, HgSO₄, H₂SO₄, Acetone | 72 | Not specified | 2 hours | Relatively short reaction time | Use of toxic mercury catalyst |
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide, providing a practical basis for the replication of these synthesis routes.
Method 1: From Nicotinic Acid[1]
This method involves the esterification of nicotinic acid followed by a condensation reaction.
Step 1: Esterification
-
Combine 12.3 g of nicotinic acid with 110 g of ethyl acetate in a reaction vessel.
-
Stir the mixture and cool to 3°C.
-
Add 8.85 g of sodium ethoxide, followed by 0.12 g of TiO₂.
-
Heat the reaction mixture to 53°C and maintain for 3 hours.
Step 2: Condensation and Hydrolysis
-
Cool the mixture to 3°C and add 55 g of ethyl acetate and 11.56 g of sodium ethoxide.
-
Heat the mixture to reflux at 78°C and maintain for 5 hours.
-
Cool to 5°C and add 50 mL of water, followed by the dropwise addition of 85 g of hydrobromic acid.
-
Heat to reflux for 5 hours.
-
After cooling to room temperature, adjust the pH to 9 with a sodium carbonate solution.
-
Extract the product with dichloromethane (B109758), dry the organic layer, and purify by vacuum distillation to obtain this compound.
Method 2: From 3-Bromopyridine via 3-Ethynylpyridine[1]
This two-step process involves a Sonogashira coupling to form an alkyne, followed by hydration.
Step 1: Synthesis of 3-Ethynylpyridine
-
In a three-necked round-bottom flask, combine 49.8 g of 3-bromopyridine, 5.4 g of Pd(PPh₃)₂Cl₂, and 1.5 g of CuI.
-
Purge the system with nitrogen and add diisopropylamine and trimethylsilylacetylene.
-
Maintain the reaction at 30°C for 3 hours.
-
Quench the reaction with water, extract with dichloromethane, and dry the organic layer.
-
Remove the solvent under reduced pressure.
-
Combine the intermediate with KOH in methanol (B129727) and dichloromethane and stir at room temperature for 3 hours to yield 3-ethynylpyridine after workup.
Step 2: Hydration to this compound
-
In a round-bottom flask, combine 28.8 g of 3-ethynylpyridine, 10.2 g of water, 8.4 g of trifluoromethanesulfonic acid, and 100 mL of trifluoroethanol.
-
Seal the flask and stir at room temperature for 45 hours.
-
Transfer the reaction mixture to a separatory funnel, add ethyl acetate, and wash sequentially with sodium bicarbonate and sodium chloride solutions.
-
Dry the organic layer, concentrate under reduced pressure, and distill to yield this compound.
Method 3: From 3-Picoline via 3-Cyanopyridine (B1664610)
This industrial-scale synthesis involves the ammoxidation of 3-picoline followed by a Grignard reaction.
Step 1: Ammoxidation of 3-Picoline to 3-Cyanopyridine
-
A gaseous mixture of 3-picoline, ammonia, and air is passed through a fixed-bed reactor containing a catalyst (e.g., a mixture of V₂O₅, TiO₂, and Mo₂O₃ on a SiO₂ support).
-
The reaction is typically carried out at a temperature of 365-370°C.
-
The resulting 3-cyanopyridine is absorbed in water, extracted with a solvent like toluene, and purified by distillation. This process can achieve yields greater than 95%.
Step 2: Grignard Reaction of 3-Cyanopyridine
-
A solution of 3-cyanopyridine in an anhydrous solvent (such as a 2:1 mixture of toluene and THF) is added dropwise to a solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) at a low temperature (e.g., -10 to 0°C) under an inert atmosphere.
-
The reaction mixture is stirred at this temperature for a period of time (e.g., 1-2 hours) and then allowed to warm to room temperature and stirred for several more hours.
-
The reaction is then carefully quenched by pouring it onto a mixture of ice and a strong acid (e.g., concentrated HCl or H₂SO₄).
-
The mixture is stirred until the intermediate imine is hydrolyzed.
-
The aqueous layer is separated, washed with an organic solvent, and then basified (e.g., with NaOH or NH₄OH) to a pH of 8-9.
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), the combined organic layers are dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound.
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic methods described above.
Caption: Reaction pathway from Nicotinic Acid.
Caption: Two-step synthesis from 3-Bromopyridine.
Caption: Workflow for the synthesis from 3-Picoline.
A Comparative Guide to Models of Olivocerebellar Degeneration: Validation of the 3-Acetylpyridine-Induced Model
For researchers in neuroscience and drug development, the selection of an appropriate animal model is a critical step in studying olivocerebellar degeneration and evaluating potential therapeutic interventions. This guide provides a comprehensive comparison of the 3-Acetylpyridine (3-AP)-induced model with other widely used alternatives, namely the Lurcher mutant mouse and the harmaline-induced tremor model. We present supporting experimental data, detailed methodologies, and visual summaries of key pathways and workflows to aid in the selection of the most suitable model for specific research questions.
Mechanism of Action and Pathophysiology
This compound (3-AP) Model: The administration of 3-AP, a nicotinamide (B372718) antagonist, leads to the selective destruction of neurons in the inferior olivary nucleus. This results in the loss of climbing fibers that provide critical excitatory input to Purkinje cells in the cerebellum, leading to cerebellar ataxia. The neurotoxic mechanism of 3-AP involves the depletion of NAD+, a crucial coenzyme for cellular metabolism, and may also involve a secondary excitotoxic cascade.
Lurcher (Lc) Mutant Mouse: This genetic model is characterized by a gain-of-function mutation in the delta-2 glutamate (B1630785) receptor gene (Grid2). This mutation leads to a constitutive inward current in Purkinje cells, triggering their apoptotic death. The loss of Purkinje cells is followed by the secondary degeneration of granule cells and inferior olivary neurons due to the loss of their primary synaptic targets.
Harmaline-Induced Model: Harmaline is a tremorigenic drug that induces a characteristic action and postural tremor by activating the olivocerebellar pathway. It is thought to act on the inferior olive, leading to synchronized, rhythmic firing of climbing fibers, which in turn drives the pathological tremor. While primarily a model of tremor, it shares the involvement of the olivocerebellar circuitry with models of ataxia.
Comparative Data on Model Characteristics
The following tables summarize key quantitative data from studies validating these models. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted as representative findings from the literature.
| Parameter | This compound (Rat) | Lurcher Mouse (Heterozygous) | Harmaline (Rat/Mouse) |
| Etiology | Chemical Induction | Genetic Mutation | Chemical Induction |
| Primary Target | Inferior Olivary Nucleus Neurons | Purkinje Cells | Inferior Olivary Nucleus Neurons |
| Typical Dosage/Genetic Defect | 65 mg/kg, i.p. | Grid2 gene mutation | 10-15 mg/kg (rat), 20 mg/kg (mouse), s.c. |
| Onset of Symptoms | Acute (within days) | Progressive (postnatal) | Acute (within minutes) |
| Primary Behavioral Phenotype | Ataxia, Motor Incoordination | Ataxia, "Lurching" Gait | Postural and Action Tremor |
Table 1: General Characteristics of Olivocerebellar Degeneration Models
| Parameter | This compound Model | Lurcher Mouse Model | Harmaline Model |
| Inferior Olivary Neuron Loss | Significant to near-complete loss | ~75% degeneration (secondary to Purkinje cell loss) | Generally no significant cell loss with acute administration |
| Purkinje Cell Pathology | Dendritic spine alterations, shrunken and hyperchromatic somata | Virtually complete loss of Purkinje cells | Excitotoxic degeneration in some protocols |
| Granule Cell Loss | Not a primary feature | ~90% degeneration (secondary to Purkinje cell loss) | Not a primary feature |
Table 2: Histopathological Comparison of Olivocerebellar Degeneration Models
| Behavioral Test | This compound Model (Rat) | Lurcher Mouse Model | Harmaline Model (Rat/Mouse) |
| Rotarod Test | Significant decrease in latency to fall | Significant decrease in latency to fall | Not typically used to assess tremor |
| Open Field Test | Altered locomotor activity and exploration | Altered locomotor patterns and reduced exploration | Not the primary test for tremor assessment |
| Gait Analysis | Increased stance width, altered paw placement | Characteristic "lurching" gait | Not applicable |
| Tremor Assessment | Not a primary feature | Not a primary feature | Quantifiable tremor frequency and amplitude |
Table 3: Behavioral Phenotype Comparison
Experimental Protocols
Induction of Olivocerebellar Degeneration with this compound
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
Reagent Preparation: Dissolve this compound (Sigma-Aldrich) in sterile 0.9% saline to a final concentration of 20 mg/mL.
-
Administration: Administer a single intraperitoneal (i.p.) injection of 3-AP at a dosage of 65 mg/kg body weight.
-
Post-Injection Monitoring: Closely monitor animals for signs of ataxia, which typically develop within 24-48 hours and become more pronounced over the following days. Provide supportive care as needed (e.g., softened food, accessible water).
-
Behavioral Assessment: Conduct behavioral tests such as the Rotarod and open field tests at desired time points post-injection (e.g., day 5, day 7).
-
Histological Analysis: At the experimental endpoint, perfuse animals with 4% paraformaldehyde and process brain tissue for histological staining (e.g., Nissl staining, immunohistochemistry for neuronal markers) to assess neuronal loss in the inferior olive and cerebellum.
Behavioral Assessment: Rotarod Test
-
Apparatus: An automated rotarod apparatus (e.g., Ugo Basile).
-
Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Training: Place the rat on the stationary rod for a brief period (e.g., 1 minute). Then, train the animals at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days prior to the baseline measurement.
-
Testing Protocol:
-
Place the rat on the accelerating rod.
-
Start the rotation, which gradually accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Record the latency to fall from the rod.
-
Perform multiple trials (e.g., 3 trials) with a rest interval (e.g., 15-20 minutes) between each trial.
-
-
Data Analysis: Calculate the average latency to fall for each animal and compare between experimental groups.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced neurodegeneration.
Caption: Experimental workflow for the 3-AP model of olivocerebellar degeneration.
Caption: Logical relationship between different models of olivocerebellar dysfunction.
Cross-Validation of Experimental Results: A Comparative Guide to 3-Acetylpyridine and its Alternatives in Neurotoxicity Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental effects of 3-Acetylpyridine (3-AP) with two key alternatives, Harmaline and 6-Aminonicotinamide (B1662401) (6-AN). The objective is to offer a resource for the cross-validation of experimental results in neurotoxicity and neurodegenerative research. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to aid in experimental design and interpretation.
Introduction to this compound and its Alternatives
This compound is a neurotoxin widely used in research to create animal models of neurodegenerative diseases, particularly those affecting the cerebellum and inferior olive.[1][2] Its primary mechanism of action is as a nicotinamide (B372718) antagonist, leading to the depletion of NAD+ and subsequent disruption of cellular metabolism and energy production.[3] This guide compares 3-AP with Harmaline, a tremor-inducing alkaloid that also affects the olivocerebellar system, and 6-Aminonicotinamide, another nicotinamide antagonist with a similar metabolic impact.
Comparative Quantitative Data
The following tables summarize key quantitative findings from experimental studies involving this compound, Harmaline, and 6-Aminonicotinamide.
Table 1: Neurotoxic Effects on the Olivocerebellar System
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Rat (Sprague-Dawley) | 65 mg/kg, i.p. | Significant loss of Purkinje cells in the cerebellum. | [4] |
| Rat (DA/HAN) | 95 mg/kg, i.p. followed by niacinamide | Over 30% of rats showed total lesion of the inferior olivary complex (IOC). | [5] | |
| Mouse (C57BL/6) | 500 mg/kg, i.p. | Significant loss of NeuN(+) neurons in the inferior olive. | [2][6] | |
| Harmaline | Rat | Not specified | Causes degeneration of Purkinje cells in a pattern similar to ibogaine. | [7] |
| Mouse (C57BL/6J) | 12.5-18 mg/kg, i.p. | Induces tremor and neurodegeneration of Purkinje cells. | [8] | |
| Ibogaine (related to Harmaline) | Rat | Not specified | Induces degeneration of Purkinje cells aligned in narrow parasagittal bands. | [7] |
Table 2: Behavioral Effects
| Compound | Animal Model | Behavioral Test | Key Findings | Reference |
| This compound | Rat (Sprague-Dawley) | Rotarod | Impaired balance and motor coordination. | [4] |
| Mouse (C57BL/6) | Rotarod | Impaired balance; performance related to neuronal loss in the inferior olive. | [6] | |
| Mouse (C57BL/6) | Gait Analysis | Deficits in balance and gait comparable to those in rats at higher doses. | [2][6] | |
| Harmaline | Mouse | Elevated Plus Maze | Anxiogenic at 5-10 mg/kg; anxiolytic-like properties at 20 mg/kg. | [9] |
| Rat | Observation | Induces tremor. | [5] |
Table 3: Metabolic Effects
| Compound | Animal Model/Cell Line | Key Findings | Reference |
| This compound | Rat | Marked depletion of ATP in the striatum. | [3] |
| Developing Rat | Reduced myelin yield and cerebroside levels; decreased lipid biosynthesis. | [10][11] | |
| 6-Aminonicotinamide | RIF-1 Tumor Cells | Inhibition of glycolytic flux. | [2][12] |
| Non-Small Lung Cancer Cells | Reduces proliferation by inducing endoplasmic reticulum stress. | [12] | |
| Rat Neocortex | Inhibition of the pentose (B10789219) phosphate (B84403) pathway. | [13] |
Experimental Protocols
Induction of Neurotoxicity
3.1.1. This compound Administration in Rats
-
Animal Model: Adult male Sprague-Dawley rats.
-
Compound Preparation: Dissolve this compound in sterile 0.9% saline to a final concentration of 20 mg/mL.
-
Administration: Administer a single intraperitoneal (i.p.) injection of 3-AP at a dose of 65 mg/kg body weight.
-
Post-injection Monitoring: Monitor animals closely for signs of toxicity, including seizures, ataxia, and weight loss. Provide supportive care as needed (e.g., softened food, hydration).
-
Niacinamide Rescue (Optional): In some protocols, niacinamide (300 mg/kg, i.p.) is administered 2.5 to 4 hours after 3-AP to reduce mortality and refine the lesion to the inferior olive.[5]
-
Timeline: Behavioral testing can commence 5 days post-injection. Histological analysis is typically performed at the end of the behavioral studies.
3.1.2. Harmaline Administration in Mice
-
Animal Model: Adult male C57BL/6J mice.
-
Compound Preparation: Dissolve Harmaline hydrochloride in sterile 0.9% saline.
-
Administration: Administer a single i.p. injection at a dose of 12.5-18 mg/kg body weight to induce tremor. For anxiety studies, doses of 5-20 mg/kg have been used.[8][9]
-
Post-injection Monitoring: Observe animals for the onset and severity of tremors. For anxiety testing, proceed to the behavioral apparatus within the appropriate timeframe after injection.
3.1.3. 6-Aminonicotinamide Administration (In Vitro Metabolism Study)
-
Cell Line: RIF-1 tumor cells.
-
Compound Preparation: Prepare a stock solution of 6-Aminonicotinamide in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in cell culture medium.
-
Treatment: Treat cells with varying concentrations of 6-AN (e.g., 10 µM to 200 µM) for a specified duration (e.g., 48 hours).[12]
-
Metabolic Analysis: Following treatment, perform metabolic assays such as glucose consumption, lactate (B86563) production, and intracellular ATP level measurements.
Behavioral Assessment
3.2.1. Rotarod Test for Motor Coordination
-
Apparatus: An automated rotarod apparatus with a textured rotating rod.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the first trial.
-
Training: Place mice on the stationary rod for a brief period. Then, train the mice at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 days prior to testing.
-
Testing Protocol:
-
Place the mouse on the rod.
-
Start the rotation, which accelerates from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set time (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3 trials per animal with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: Compare the average latency to fall between the treatment and control groups.
3.2.2. Open Field Test for Locomotor Activity
-
Apparatus: A square or circular arena with high walls, often equipped with automated tracking software.
-
Acclimation: Allow the animal to acclimate to the testing room for 30-60 minutes.[14]
-
Procedure:
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore freely for a set duration (e.g., 5-10 minutes).
-
The chamber should be cleaned between each animal.[14]
-
-
Data Analysis: Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Histological Analysis
3.3.1. Brain Tissue Processing
-
Perfusion and Fixation: Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Tissue Collection: Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in PBS until it sinks.
-
Sectioning: Freeze the brain and cut coronal or sagittal sections (e.g., 30-40 µm thick) using a cryostat or freezing microtome.
3.3.2. Immunohistochemistry for Neuronal Loss
-
Antigen Retrieval: If necessary, perform antigen retrieval using a method appropriate for the antibody (e.g., heat-induced epitope retrieval).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 10% normal serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against a neuronal marker (e.g., mouse anti-NeuN) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 1-2 hours at room temperature.
-
Mounting and Imaging: Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining. Image the sections using a fluorescence or confocal microscope.
-
Quantification: Use stereological methods (e.g., the optical fractionator) to obtain unbiased estimates of the number of NeuN-positive cells in the region of interest.[7]
Visualizations
Caption: Mechanism of this compound-induced neurotoxicity.
Caption: General experimental workflow for neurotoxicity studies.
Caption: Logical relationship for comparative analysis.
References
- 1. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 2. Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound produces age-dependent excitotoxic lesions in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocols for IHC | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. Immunohistochemical Markers for Quantitative Studies of Neurons and Glia in Human Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurostereology protocol for unbiased quantification of neuronal injury and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rotarod test in rats [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. 6-aminonicotinamide, a G6PD inhibitor, mitigates CAPS1 reduction mediated HCC metastasis via ERK and GSK3β signals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on the content of myelin in the developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. albany.edu [albany.edu]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
A Comparative Guide to Spectroscopic Analysis for Confirming the Successful Synthesis of 3-Acetylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel derivatives from core structures like 3-acetylpyridine is a cornerstone of modern drug discovery and materials science. Confirmation of a successful synthesis is paramount, ensuring that the desired molecular structure has been achieved before proceeding with further evaluation. This guide provides a comparative overview of essential spectroscopic techniques—FTIR, NMR, and Mass Spectrometry—used to validate the synthesis of this compound derivatives, using the Claisen-Schmidt condensation to form a chalcone (B49325) as a practical example.
Exemplar Synthesis: Claisen-Schmidt Condensation
To illustrate the comparative power of spectroscopic techniques, we will consider the base-catalyzed condensation of this compound with 4-methoxybenzaldehyde (B44291) to yield (E)-1-(pyridin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, a chalcone derivative.
Reaction: this compound + 4-Methoxybenzaldehyde → (E)-1-(pyridin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
The successful formation of the chalcone is confirmed by identifying the appearance of a new carbon-carbon double bond (the α,β-unsaturated system) and the corresponding changes in the chemical environment of the carbonyl group and aromatic protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the presence or absence of key functional groups. In the context of our example synthesis, the most telling change is the shift in the carbonyl (C=O) stretching frequency and the appearance of the alkene (C=C) stretch.
Key Diagnostic Peaks:
-
Disappearance/Shift of Reactant Peak: The characteristic C=O stretch of the acetyl group in this compound.
-
Appearance of Product Peaks: A new C=O stretch at a lower frequency due to conjugation with the newly formed C=C bond, and the appearance of a C=C stretching peak.
Comparative FTIR Data
| Compound | Functional Group | Key Vibrational Frequencies (cm⁻¹) | Significance |
| This compound (Reactant) | Acetyl C=O | ~1690 cm⁻¹ | Confirms presence of the starting ketone. |
| Pyridyl C=N | ~1584 cm⁻¹ | Present in both reactant and product. | |
| Chalcone Derivative (Product) | Conjugated C=O | ~1660-1685 cm⁻¹ | Shift to lower wavenumber confirms conjugation, indicating successful reaction. |
| Alkene C=C | ~1610 cm⁻¹ | Appearance of this peak confirms the formation of the α,β-unsaturated system. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (both ¹H and ¹³C) offers the most definitive, atom-level confirmation of molecular structure. It allows for the precise mapping of the carbon skeleton and the chemical environment of each proton.
¹H NMR Spectroscopy
This technique is crucial for identifying the newly formed vinylic protons of the chalcone bridge and observing shifts in the aromatic protons.
Key Diagnostic Signals:
-
Disappearance of Reactant Signal: The singlet corresponding to the methyl protons (-CH₃) of the acetyl group in this compound.
-
Appearance of Product Signals: Two new doublets in the alkene region (typically 6.5-8.0 ppm) corresponding to the vinylic protons (-CH=CH-). The large coupling constant (J ≈ 15-17 Hz) confirms the trans (E) configuration.
Comparative ¹H NMR Data
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Significance |
| This compound (Reactant) | Acetyl -CH₃ | ~2.6 (s, 3H) | Disappearance of this singlet is a primary indicator of reaction completion. |
| Pyridyl Protons | 7.4-9.2 (m, 4H) | Signals will shift upon formation of the product due to changes in electronic environment. | |
| Chalcone Derivative (Product) | Vinylic Protons (-CO-CH=CH-) | ~7.2-7.8 (d, 1H, J≈17 Hz) & (d, 1H, J≈17 Hz) | Appearance of these two doublets with a large J-coupling value is definitive proof of trans-chalcone formation. |
| Methoxy (B1213986) -OCH₃ | ~3.9 (s, 3H) | Confirms the incorporation of the 4-methoxybenzaldehyde moiety. | |
| Aromatic Protons | 6.9-9.1 (m, 8H) | Complex multiplet region showing protons from both the pyridine (B92270) and methoxyphenyl rings. |
¹³C NMR Spectroscopy
¹³C NMR complements ¹H NMR by providing a map of the carbon framework.
Key Diagnostic Signals:
-
Shift of Carbonyl Carbon: The carbonyl carbon signal shifts due to conjugation.
-
Appearance of Alkene Carbons: Two new signals appear for the vinylic carbons.
Comparative ¹³C NMR Data
| Compound | Carbon Environment | Chemical Shift (δ, ppm) | Significance |
| This compound (Reactant) | Acetyl C=O | ~197.3 | This signal will shift or be replaced in the product spectrum. |
| Acetyl -CH₃ | ~26.7 | Signal is absent in the product spectrum. | |
| Pyridyl Carbons | ~123.6, 135.2, 131.9, 153.2, 149.5 | These signals will experience shifts in the product. | |
| Chalcone Derivative (Product) | Conjugated C=O | ~189.0 | The upfield shift of the carbonyl signal confirms conjugation. |
| Vinylic Carbons (-CH=CH-) | ~122.0 and ~144.5 | The appearance of these two signals confirms the formation of the C=C bond. | |
| Methoxy -OCH₃ | ~55.5 | Confirms the presence of the methoxy group. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing a final, crucial piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Key Diagnostic Data:
-
The detection of the molecular ion peak (M⁺) or, more commonly, the protonated molecular ion ([M+H]⁺) that matches the calculated molecular weight of the target derivative.
Comparative Mass Spectrometry Data
| Compound | Formula | Calculated MW ( g/mol ) | Observed m/z ([M+H]⁺) | Significance |
| This compound (Reactant) | C₇H₇NO | 121.14 | 122.1 | Confirms the mass of the starting material. |
| Chalcone Derivative (Product) | C₁₅H₁₃NO₂ | 239.27 | 240.1 | A strong signal at this m/z value confirms that the two reactants have combined to form the product of the correct molecular weight. |
Experimental Protocols
A. Synthesis of (E)-1-(pyridin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
-
Reactant Preparation: Dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in ethanol (B145695) in a round-bottom flask.
-
Reaction Initiation: Cool the mixture in an ice bath. Slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 10% NaOH) dropwise while stirring.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate is often observed.
-
Work-up: Once the reaction is complete (typically after several hours), pour the reaction mixture into crushed ice or cold water.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
B. Sample Preparation for Spectroscopic Analysis
-
FTIR: A small amount of the dry, solid sample is typically analyzed neat using an ATR (Attenuated Total Reflectance) accessory.
-
NMR: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard.
-
MS (ESI): Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile. The solution is then directly infused into the electrospray ionization (ESI) source.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for confirming the successful synthesis of a this compound derivative.
Caption: Workflow for Spectroscopic Confirmation of Synthesis.
The Evolving Landscape of 3-Acetylpyridine Derivatives in Drug Discovery: A Comparative Analysis
For researchers, scientists, and drug development professionals, the pyridine (B92270) scaffold remains a cornerstone of medicinal chemistry. Among its myriad of derivatives, 3-acetylpyridine serves as a versatile starting point for the synthesis of novel compounds with a wide spectrum of pharmacological activities. This guide provides a comparative analysis of this compound derivatives, focusing on their anticancer properties, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Look at Cytotoxicity
The anticancer potential of this compound derivatives has been explored through the synthesis of various analogs, primarily chalcones and Schiff bases. The following tables summarize the in vitro cytotoxic activity of representative this compound derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for this comparison.
| Derivative Class | Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | 10b | MCF-7 (Breast) | 0.10 ± 0.076 | [1] |
| A549 (Lung) | 0.41 ± 0.011 | [1] | ||
| Colo-205 (Colon) | 0.60 ± 0.023 | [1] | ||
| A2780 (Ovarian) | 1.43 ± 0.41 | [1] | ||
| Chalcone | 10c | MCF-7 (Breast) | 0.13 ± 0.017 | [1] |
| A549 (Lung) | 0.52 ± 0.015 | [1] | ||
| Colo-205 (Colon) | 0.71 ± 0.031 | [1] | ||
| A2780 (Ovarian) | 1.55 ± 0.52 | [1] | ||
| Chalcone | 10f | ACHN (Renal) | Not specified, potent | [2][3] |
| MCF-7 (Breast) | Not specified, potent | [2][3] | ||
| A549 (Lung) | Not specified, potent | [2][3] | ||
| Chalcone | 10i | ACHN (Renal) | More potent than E7010 | [2][3] |
| MCF-7 (Breast) | More potent than E7010 | [2][3] | ||
| A549 (Lung) | More potent than E7010 | [2][3] | ||
| Chalcone | 10j | ACHN (Renal) | More potent than E7010 | [2][3] |
| MCF-7 (Breast) | More potent than E7010 | [2][3] | ||
| A549 (Lung) | More potent than E7010 | [2][3] | ||
| Pyridine-Pyrimidine | 10a-e | MCF-7 (Breast) | 1.97±0.45 to 3.08±0.135 | [4] |
| DU-145 (Prostate) | 1.97±0.45 to 3.08±0.135 | [4] | ||
| PC3 (Prostate) | 1.97±0.45 to 3.08±0.135 | [4] | ||
| A549 (Lung) | 1.97±0.45 to 3.08±0.135 | [4] |
Note: The presented data is a synthesis from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Synthesis of this compound Chalcone Derivatives (General Procedure)
This protocol outlines the Claisen-Schmidt condensation reaction, a common method for synthesizing chalcones from this compound.[5][6]
Materials:
-
This compound
-
Substituted aromatic or heteroaromatic aldehyde
-
Ethanol
-
Aqueous sodium hydroxide (B78521) solution
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve equimolar quantities of this compound and the desired aldehyde in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for a specified period (typically several hours) until the reaction is complete (monitored by thin-layer chromatography).
-
Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Filter the solid product, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO) for a specified incubation period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Mandatory Visualization
Signaling Pathway Inhibition by a Pyridine Derivative
While the precise downstream signaling pathways for many this compound derivatives are still under investigation, a notable example from the broader pyridine class is the methsulfonyl pyridine derivative, CK-3. This compound has been shown to suppress hepatocellular carcinoma by dually inhibiting the PI3K/AKT/mTOR and MAPK/ERK pathways.[7] The following diagram illustrates this mechanism.
Caption: Dual inhibition of PI3K/AKT/mTOR and MAPK/ERK pathways by CK-3.
Experimental Workflow for Anticancer Screening
The general workflow for the synthesis and evaluation of novel this compound derivatives as potential anticancer agents is a multi-step process.
Caption: Workflow for discovery of anticancer this compound derivatives.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Synthesis, Biological Evaluation and Molecular Docking Studies of Pyridine Incorporated Chalcone Derivatives as Anticancer Agents | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. New Chalcone Incorporated Structurally Modified Pyridine-Pyrimidine Derivatives as Anticancer Agents: Their Design, Synthesis, and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CK-3, A Novel Methsulfonyl Pyridine Derivative, Suppresses Hepatocellular Carcinoma Proliferation and Invasion by Blocking the PI3K/AKT/mTOR and MAPK/ERK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Acetylpyridine-Induced Behavioral Changes in Animal Models: Assessing Reproducibility
For researchers, scientists, and drug development professionals, understanding the nuances of animal models is paramount. 3-Acetylpyridine (3-AP) is a neurotoxin frequently used to model neurological disorders, particularly those involving cerebellar ataxia. This guide provides a comparative analysis of the behavioral changes induced by 3-AP across different animal models, with a focus on the reproducibility of these findings. We present a synthesis of experimental data, detailed methodologies, and visual representations of the underlying mechanisms and experimental workflows.
This compound, a metabolic antagonist of nicotinamide (B372718), induces selective neuronal death, most notably in the inferior olivary nucleus of the brainstem.[1][2] This leads to a loss of climbing fibers that innervate Purkinje cells in the cerebellum, resulting in motor deficits such as ataxia, characterized by alterations in balance and gait.[1][3][4] However, the neurotoxic effects of 3-AP are not confined to the inferior olive, with studies reporting neuronal loss in the striatum and hippocampus, leading to a broader range of behavioral impairments including memory deficits and anxiety-like behaviors.[5][6][7]
The reproducibility of these behavioral changes can be influenced by several factors, including the animal species and strain, age, sex, and the specific experimental protocol, such as the 3-AP dosage, route of administration, and the timing of nicotinamide co-administration.[1][7] This guide aims to provide a clear comparison of these variables to aid researchers in designing and interpreting studies using the 3-AP model.
Comparative Analysis of Behavioral Outcomes
The following tables summarize the quantitative data from key studies on the behavioral effects of 3-AP in different animal models.
Table 1: Motor Deficits Induced by this compound
| Species/Strain | 3-AP Dose & Route | Nicotinamide Dose | Behavioral Test | Key Findings | Reference |
| Rats (Sprague-Dawley) | 65 mg/kg, i.p. | Not specified | Rotarod, BBB Scale | Significant motor incoordination observed 5 days post-treatment. | [4] |
| Mice (C57BL/6) | 500 mg/kg, i.p. (2 injections, 3.5h apart) | 500 mg/kg | Rotarod, Gait Analysis | Significant deficits in balance and gait, comparable to rats at a much lower dose. Mice are less sensitive to 3-AP than rats. | [1] |
| Hamsters (Mesocricetus auratus) | 65 mg/kg, i.p. | Not specified | Observation | Ataxia, stridulous breathing, and coughing. | [8] |
Table 2: Cognitive and Affective Behavioral Changes Induced by this compound
| Species/Strain | 3-AP Dose & Route | Nicotinamide Dose | Behavioral Test | Key Findings | Reference |
| Rats (Male) | Not specified | Not specified | Not specified | Memory performance was impaired. | [5] |
| Rats (Male) | Not specified | Not specified | Not specified | Decreased locomotor activity and increased anxiety levels. | [5] |
| Mice | Not specified | Not specified | Open field, elevated plus maze, Morris water maze, passive avoidance | Increased anxiety-like and depressive-like behaviors, and cognitive deficits. | [9] |
Detailed Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are representative protocols for inducing behavioral changes with 3-AP.
Protocol 1: Induction of Ataxia in Mice (C57BL/6)
-
Animal Handling and Acclimatization: Male C57BL/6 mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.[1]
-
Baseline Behavioral Testing: Prior to 3-AP administration, baseline motor coordination is assessed using the rotarod test and gait analysis.[1]
-
3-AP Administration: Mice receive two intraperitoneal (i.p.) injections of 3-AP (500 mg/kg) dissolved in phosphate-buffered saline (PBS), administered 3.5 hours apart.[1]
-
Nicotinamide Administration: Nicotinamide (500 mg/kg, i.p.) is administered 3.5 hours after the second 3-AP injection to enhance the selectivity of the lesion.[1]
-
Post-Treatment Behavioral Assessment: Behavioral tests are repeated at specified intervals (e.g., weekly for 5 weeks) to assess the onset and duration of motor deficits.[1]
-
Histological Analysis: At the end of the study, animals are euthanized, and brain tissue is collected for histological analysis to confirm neuronal loss in the inferior olive and other relevant brain regions.[1]
Protocol 2: Induction of Motor Impairments in Rats (Sprague-Dawley)
-
Animal Handling and Acclimatization: Adult male Sprague-Dawley rats are housed in a controlled environment.
-
3-AP Administration: A single intraperitoneal injection of 3-AP (65 mg/kg) is administered.[4]
-
Post-Treatment Behavioral Assessment: Motor coordination is evaluated using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale and the rotarod test five days after the 3-AP injection.[4]
-
Histological and Molecular Analysis: Following behavioral testing, brain tissue is processed for Golgi staining to analyze dendritic spine density on Purkinje cells and Western blot analysis to quantify protein levels related to synaptic plasticity.[4]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of 3-AP action and the typical experimental process, the following diagrams are provided.
References
- 1. This compound Neurotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-induced ataxic-like motor impairments are associated with plastic changes in the Purkinje cells of the rat cerebellum | Neurología (English Edition) [elsevier.es]
- 5. This compound induced behavioral dysfunction and neuronal loss in the striatum and hippocampus of adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound results in degeneration of the extrapyramidal and cerebellar motor systems: loss of the dorsolateral striatal dopamine innervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound produces age-dependent excitotoxic lesions in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotoxic effects of this compound (3-AP) in the hamster (mesocricetus auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 3-Acetylpyridine: A Procedural Guide
The proper disposal of 3-Acetylpyridine is crucial for maintaining laboratory safety and environmental compliance. As a toxic substance, it necessitates handling as hazardous waste in accordance with local, regional, and national regulations.[1] This guide provides detailed procedures for the safe disposal of this compound, catering to researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[2] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.[3]
Hazard Profile
Understanding the hazards associated with this compound is fundamental to its safe handling and disposal. It is classified as acutely toxic if swallowed and causes skin irritation.
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. | GHS06 | Danger |
| Skin Irritation (Category 2) | Causes skin irritation.[4] | GHS07 | Warning |
| UN Number | UN 2810[1][5] | - | - |
| Hazard Class | 6.1 (Toxic Liquid)[5] | - | - |
| Packing Group | III[5] | - | - |
Disposal of Concentrated this compound and Contaminated Materials
Concentrated or unused this compound, as well as materials heavily contaminated with it, must be disposed of as hazardous waste. Do not empty into drains or mix with other waste streams.[1][4][6]
Step-by-Step Disposal Procedure:
-
Containerization: Place the this compound waste into its original container or a clearly labeled, leak-proof, and compatible waste container.[4][3] Ensure the container is kept tightly closed when not in use.[3]
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound". Include the chemical name (methyl 3-pyridyl ketone) and relevant hazard symbols (Toxic).[7]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[5][8][9]
-
Professional Disposal: Arrange for collection by a licensed professional waste disposal service.[7][3] Provide them with the Safety Data Sheet (SDS) for this compound.
For spills, absorb the material with an inert substance like vermiculite, sand, or earth.[2][3] Scoop the mixture into a suitable, closed container for disposal as hazardous waste.[3]
Pre-treatment of Dilute Aqueous this compound Waste
For dilute aqueous waste streams, a pre-treatment step can be employed in the lab to sequester the hazardous pyridine (B92270) compound, making the bulk of the liquid easier to manage. This procedure is based on established methods for removing pyridine from solutions. Note: The resulting concentrated hazardous material must still be disposed of professionally.
This method converts the basic this compound into its water-soluble salt, allowing for its extraction from any non-aqueous, water-immiscible solvents.
-
Transfer the dilute waste solution into a separatory funnel.
-
Add an equal volume of a dilute acid, such as 1M hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer will now contain the pyridinium (B92312) salt.
-
Drain the aqueous layer containing the this compound salt into a designated hazardous waste container.
-
This concentrated aqueous waste must be labeled and disposed of following the procedures for concentrated waste.
This is a milder method suitable for solutions where the use of strong acid is not desired. It relies on the formation of a water-soluble copper-pyridine complex.
-
Prepare a 10-15% aqueous solution of copper (II) sulfate (B86663) (CuSO₄).[1]
-
Add the CuSO₄ solution to the dilute this compound waste in a flask or beaker.
-
Stir the mixture. The formation of a blue-colored complex indicates the presence of the pyridine compound.
-
This entire mixture, containing the copper-pyridine complex, should be collected as hazardous waste. It is particularly important not to dispose of this solution down the drain due to its copper content.
-
Transfer the solution to a labeled hazardous waste container for professional disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Page loading... [guidechem.com]
- 4. carlroth.com [carlroth.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Acetylpyridine
Essential Safety and Handling Guide for 3-Acetylpyridine
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Methyl 3-pyridyl ketone
-
CAS Number: 350-03-8
Hazard Summary: this compound is classified as hazardous. It is toxic if swallowed and causes skin and serious eye irritation[1]. The toxicological properties of this substance have not been fully investigated[2].
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment for handling this compound.
| Body Part | Personal Protective Equipment | Standards and Specifications |
| Eyes/Face | Chemical safety goggles or a face shield. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin | Chemical-resistant gloves (e.g., Butyl caoutchouc) and a lab coat or protective suit. | Gloves should be inspected prior to use and have a breakthrough time appropriate for the duration of the task.[3][4] Protective clothing should cover all exposed skin.[2][3] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when working outside of a chemical fume hood, if ventilation is inadequate, or if experiencing respiratory irritation.[1][2][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risks.
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible.[1]
-
Gather all necessary PPE and materials.
-
-
Handling:
-
Post-Handling:
Spill and Emergency Procedures
-
Spill:
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin: Remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Disposal Plan
This compound is considered hazardous waste.
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2]
-
Do not dispose of it down the drain.[3]
-
Use a licensed professional waste disposal service.[3]
Visual Guides
The following diagrams illustrate the workflow for safely handling this compound and the overarching safety management process.
Caption: Workflow for Handling this compound
Caption: Hazard Management for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
